2-Amino-4-morpholino-s-triazine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109885. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c8-6-9-5-10-7(11-6)12-1-3-13-4-2-12/h5H,1-4H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJUSHCHCOTTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174405 | |
| Record name | s-Triazine, 2-amino-4-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2045-25-2 | |
| Record name | 4-(4-Morpholinyl)-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2045-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-morpholino-s-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-morpholino-s-triazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-Triazine, 2-amino-4-morpholino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-4-MORPHOLINO-S-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9XJQ5P7ST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-4-morpholino-s-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-morpholino-s-triazine, a key intermediate in the development of various pharmacologically active compounds. This document details the synthetic pathway, experimental protocols, and relevant biological context, presenting data in a clear and accessible format for researchers in medicinal chemistry and drug discovery.
Introduction
Symmetrical triazines (s-triazines) are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The s-triazine scaffold serves as a versatile platform for the development of therapeutic agents, with derivatives exhibiting anticancer, antiviral, and antimicrobial properties. The targeted substitution on the triazine ring allows for the fine-tuning of their pharmacological profiles.
This compound is a disubstituted s-triazine derivative that incorporates two key pharmacophores: an amino group and a morpholine moiety. The presence of the morpholine ring, in particular, is often associated with favorable pharmacokinetic properties and potent biological activity, including the inhibition of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways. This guide focuses on the chemical synthesis of this important building block.
Synthetic Pathway
The synthesis of this compound is achieved through a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-s-triazine). The differential reactivity of the chlorine atoms at varying temperatures allows for a controlled, stepwise introduction of different nucleophiles.
The synthetic strategy involves two primary steps:
-
Monosubstitution: Reaction of cyanuric chloride with an amino group source (e.g., ammonia) at a low temperature (0-5 °C) to selectively replace one chlorine atom, yielding the intermediate 2-amino-4,6-dichloro-s-triazine.
-
Disubstitution: Subsequent reaction of the dichlorinated intermediate with morpholine at a higher temperature (room temperature to reflux) to replace a second chlorine atom, affording the final product, this compound.
An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-4-morpholino-s-triazine Derivatives as Dual PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of 2-Amino-4-morpholino-s-triazine derivatives, with a specific focus on their role as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1]
Core Concept: Dual Inhibition of the PI3K/Akt/mTOR Pathway
The s-triazine scaffold has emerged as a privileged structure in medicinal chemistry for the development of targeted cancer therapies.[2] Derivatives incorporating a morpholino group, and specifically a dimorpholino-s-triazine core, have demonstrated potent inhibitory activity against key nodes in the PI3K/Akt/mTOR signaling cascade.[3] By simultaneously targeting both PI3K and mTOR, these compounds can achieve a more comprehensive blockade of this crucial oncogenic pathway, potentially overcoming resistance mechanisms associated with single-target inhibitors.[1]
A prominent example of this class of compounds is Gedatolisib (PKI-587) , a dimorpholino-s-triazine derivative that has undergone clinical trials.[1][3] Gedatolisib exhibits potent, sub-nanomolar inhibitory activity against both PI3K and mTOR kinases.[1] This dual inhibition effectively abrogates the activation of Akt, a central downstream effector of PI3K, and also blocks the mTORC1 and mTORC2 complexes, which regulate protein synthesis and cell growth.[1]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various PI3K isoforms, mTOR, and a panel of human cancer cell lines.
| Compound/Derivative | Target | IC50 (nM) | Reference |
| Gedatolisib (PKI-587) | PI3Kα | 14.6 | [3] |
| PI3Kβ | 34.0 | [3] | |
| PI3Kδ | 2.3 | [3] | |
| PI3Kγ | 849.0 | [3] | |
| mTOR | 15.4 | [3] | |
| Derivative 3* | PI3K | 3.41 | [4] |
| mTOR | 8.45 | [4] | |
| ZSTK474 Derivative 32** | PI3Kα | 0.32 | [3] |
| 2-(thiophen-2-yl)-1,3,5-triazine derivative 47 | PI3K | 7.0 | [3] |
| mTOR | 48 | [3] |
*4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol **A dimorpholino-s-triazine derivative with a semicarbazone substitution
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| Derivative 3* | MDA-MB-231 | Breast Cancer | 15.83 | [4] |
| MCF-7 | Breast Cancer | 16.32 | [4] | |
| HeLa | Cervical Cancer | 2.21 | [4] | |
| HepG2 | Liver Cancer | 12.21 | [4] | |
| 2-(thiophen-2-yl)-1,3,5-triazine derivative 47 | A549 | Lung Cancer | 0.20 | [3] |
| MCF-7 | Breast Cancer | 1.25 | [3] | |
| HeLa | Cervical Cancer | 1.03 | [3] |
Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by this compound derivatives like Gedatolisib.
References
Physicochemical Properties of Morpholino-s-Triazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of morpholino-s-triazines. These compounds, characterized by a central triazine ring substituted with one or more morpholine moieties, are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as anticancer agents and kinase inhibitors. Understanding their physicochemical properties is paramount for optimizing their solubility, permeability, and ultimately, their therapeutic efficacy.
Core Physicochemical Data
The following table summarizes key physicochemical parameters for a representative set of morpholino-s-triazine derivatives as reported in the scientific literature. It is important to note that many of these values are calculated (in silico) rather than experimentally determined, providing a predictive assessment of their properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Topological Polar Surface Area (Ų) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Rotatable Bonds | Reference |
| 2,4-dimorpholino-6-chloro-1,3,5-triazine | C₁₁H₁₆ClN₅O₂ | 285.73 | 0.85 | 69.4 | 7 | 0 | 2 | [Calculated] |
| 2,4,6-trimorpholino-1,3,5-triazine | C₁₅H₂₄N₆O₃ | 336.39 | 0.54 | 81.9 | 9 | 0 | 3 | [Calculated] |
| Gedatolisib (a PI3K/mTOR inhibitor) | C₂₉H₃₄N₈O₄ | 558.63 | 1.24 | 123.5 | 12 | 2 | 7 | |
| 2-anilino-4,6-dimorpholino-1,3,5-triazine | C₁₇H₂₁N₇O₂ | 355.39 | 2.51 | 94.7 | 9 | 1 | 4 | [Calculated] |
Experimental Methodologies
While specific experimental data for a broad range of morpholino-s-triazines is not extensively available in the public domain, the following are standard protocols for determining the key physicochemical properties discussed.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
-
Preparation: A supersaturated solution of the morpholino-s-triazine derivative is prepared in a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The solution is agitated in a sealed flask at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of a compound.
-
Sample Preparation: A precise amount of the morpholino-s-triazine derivative is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the curve.
Lipophilicity (logP) Determination (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water is a standard measure of a compound's lipophilicity.
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of the morpholino-s-triazine derivative is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Visualizations
General Synthesis Workflow for Morpholino-s-Triazines
The synthesis of morpholino-s-triazines typically starts from cyanuric chloride, a versatile precursor. The substitution of the chlorine atoms with morpholine nucleophiles can be controlled by temperature, allowing for the sequential introduction of different substituents.
Caption: General synthetic route for morpholino-s-triazines.
Targeting the PI3K/AKT/mTOR Signaling Pathway
Several morpholino-s-triazine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway, which is a critical pathway in cancer cell growth and survival.
Caption: Inhibition of the PI3K/mTOR pathway by morpholino-s-triazines.
2-Amino-4-morpholino-s-triazine derivatives synthesis
An In-depth Technical Guide to the Synthesis of 2-Amino-4-Morpholino-s-Triazine Derivatives
Introduction
The 1,3,5-triazine, or s-triazine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatility stems from the three reactive sites on the triazine ring (positions 2, 4, and 6), which can be readily functionalized through sequential nucleophilic substitution reactions.[1][3] This allows for the creation of a diverse library of derivatives with tailored physicochemical and biological properties. Among these, this compound derivatives have garnered significant attention for their potential therapeutic applications, including anticancer, antifungal, and antimicrobial activities.[1][2][4] The morpholine moiety is known to enhance the pharmacological profile of compounds, while the amino group provides a crucial point for further molecular hybridization.[1][5]
This technical guide provides a comprehensive overview of the synthesis of this compound derivatives, intended for researchers, scientists, and drug development professionals. It covers the core synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the practical application of these methods.
Core Synthetic Strategy: Sequential Nucleophilic Substitution
The most common and cost-effective approach for synthesizing substituted s-triazine derivatives begins with 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[3] The three chlorine atoms on the triazine ring can be replaced by various nucleophiles, such as amines and alkoxides, in a stepwise manner. This selectivity is achieved by carefully controlling the reaction temperature.[1][3]
The reactivity of the chlorine atoms decreases with each substitution, as the electron-donating character of the incoming nucleophile reduces the electrophilicity of the remaining carbon atoms in the triazine ring.[1] This principle allows for a controlled, sequential synthesis:
-
First Substitution: Occurs at low temperatures, typically 0–5 °C.
-
Second Substitution: Requires ambient or room temperature.
-
Third Substitution: Necessitates elevated temperatures, often achieved through reflux or microwave irradiation.[1]
This temperature-dependent reactivity is fundamental to producing asymmetrically substituted triazines, such as the target 2-amino-4-morpholino derivatives.
Experimental Protocols
The synthesis of this compound derivatives can be accomplished through various methods, including conventional heating (reflux) and microwave-assisted synthesis. Microwave irradiation often provides significant advantages, such as higher yields and dramatically reduced reaction times.[3][6][7]
Protocol 1: Stepwise Synthesis via Conventional Heating
This protocol describes the sequential substitution of cyanuric chloride to yield a di-substituted intermediate, followed by the introduction of a third nucleophile.
Step 1: Synthesis of 2-(Substituted amino)-4,6-dichloro-s-triazine (Mono-substituted Intermediate)
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) in a round-bottom flask equipped with a magnetic stirrer.[8][9]
-
Cool the solution to 0–5 °C in an ice bath.
-
In a separate flask, dissolve the primary or secondary amine (1 equivalent) in the same solvent.
-
Add a base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.5 equivalents), to the cyanuric chloride solution.[3][8]
-
Add the amine solution dropwise to the stirring cyanuric chloride mixture over 30-40 minutes, maintaining the temperature at 0–5 °C.[3]
-
Continue stirring the reaction mixture at this temperature for 2–4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice/water to precipitate the product.[9]
-
Filter the resulting solid, wash thoroughly with distilled water, and dry under vacuum to obtain the mono-substituted intermediate.
Step 2: Synthesis of 2-(Substituted amino)-4-morpholino-6-chloro-s-triazine (Di-substituted Intermediate)
-
Dissolve the mono-substituted intermediate from Step 1 (1 equivalent) in a solvent like 1,4-dioxane or THF.
-
Add morpholine (1.1 equivalents) to the solution.
-
Add a base (e.g., triethylamine or DIEA) and allow the mixture to stir at room temperature overnight.[1][10]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified or used directly in the next step.
Protocol 2: Microwave-Assisted Synthesis of Tri-substituted Derivatives
This method is particularly effective for the final substitution step, which typically requires higher energy input.[6][7]
-
Place the di-substituted chloro-s-triazine intermediate (1 equivalent) in a microwave-safe reaction vessel.
-
Add a solvent such as THF or 1,4-dioxane.
-
Add the final nucleophile (e.g., a different amine, 1.1 equivalents) and a base like Diisopropylethylamine (DIEA) (2.2 equivalents).[8]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 70-120 °C) for a short duration (e.g., 10–30 minutes).[6][7][8]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by pouring it into ice water to induce precipitation, followed by filtration, or by column chromatography to yield the final tri-substituted derivative.
References
- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Activity of 2-Amino-4-morpholino-s-triazine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial activity of s-triazine derivatives, with a specific focus on compounds structurally related to 2-Amino-4-morpholino-s-triazine. Due to a lack of extensive research on this exact molecule, this paper synthesizes data from closely related analogues to provide insights into its potential efficacy and mechanisms of action.
Introduction to s-Triazine Derivatives as Antimicrobial Agents
The 1,3,5-triazine, or s-triazine, scaffold is a privileged structure in medicinal chemistry, renowned for its versatility and broad spectrum of biological activities.[1][2] The ability to sequentially substitute the three chlorine atoms of cyanuric chloride with various nucleophiles allows for the creation of a vast array of derivatives with tailored physicochemical and pharmacological properties.[1] Among these, s-triazine derivatives have demonstrated significant potential as antibacterial, antifungal, antiviral, and antiprotozoal agents.[1][3] The presence of the morpholine moiety, in particular, has been noted for its contribution to the antifungal activity of these compounds.[1]
Synthesis of this compound Derivatives
The synthesis of this compound and its analogues typically starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The stepwise nucleophilic substitution of the chlorine atoms is controlled by temperature. The first substitution can be achieved at 0-5 °C, the second at room temperature, and the third at elevated temperatures.[1]
A general synthetic pathway is outlined below:
Caption: General synthetic workflow for this compound derivatives.
Antimicrobial Activity: Quantitative Data
While specific data for this compound is not available in the reviewed literature, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related morpholino-s-triazine derivatives against various bacterial and fungal strains.
Table 1: Antibacterial Activity of Morpholino-s-Triazine Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Symmetrical chlorophenylamino-s-triazine derivatives with morpholine | 62.5 - 125.0 | - | - | - | [4] |
| 1,3,5-triazine derivatives with dipeptide and 2-ethylpiperazine | 7.81 - >500 | 31.25 - >500 | 125 - >500 | - | [5] |
| s-Triazine-dihydropyrimidine hybrids | 3 - 13 | 3 - 13 | 3 - 13 | 3 - 13 | [6] |
| Trisubstituted s-triazines | 6.25 - 25 | - | - | - | [7] |
Table 2: Antifungal Activity of Morpholino-s-Triazine Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |
| Symmetrical chlorophenylamino-s-triazine derivatives with morpholine | 125.0 | - | - | [4] |
| 1,3,5-triazine derivatives with dipeptide and 2-ethylpiperazine | 125 - 250 | 250 - 500 | 250 - 500 | [5] |
| s-Triazine derivatives with gyrase inhibitor structure | 25 - 100 | - | - | [3] |
| Trisubstituted s-triazines | 6.25 - 25 | - | - | [7] |
Mechanism of Action
The precise mechanism of action for this compound is not specifically elucidated in the literature. However, studies on various s-triazine derivatives suggest several potential antimicrobial mechanisms.
Inhibition of DNA Gyrase
A prominent proposed mechanism for the antibacterial activity of s-triazine derivatives is the inhibition of bacterial DNA gyrase.[5][6] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, s-triazine compounds can disrupt these critical cellular processes, leading to bacterial cell death. Molecular docking studies have supported the binding of s-triazine analogues to the active site of DNA gyrase.[4][6]
Caption: Proposed mechanism of DNA gyrase inhibition by s-triazine derivatives.
Intracellular Targeting
Some amphipathic s-triazine polymers have been shown to exert their antimicrobial effects by targeting intracellular components rather than disrupting the bacterial cell membrane.[8] These compounds can penetrate the bacterial cell and interfere with various cellular processes.
Anti-endotoxin Activity
For Gram-negative bacteria, certain triazine-based polymers have demonstrated the ability to bind directly to lipopolysaccharide (LPS), a major component of the outer membrane.[8] This interaction can neutralize the endotoxic effects of LPS and disrupt the integrity of the bacterial membrane.[8]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and antimicrobial evaluation of s-triazine derivatives, based on methodologies reported in the literature.
General Synthesis of 2-Amino-4-morpholino-6-chloro-s-triazine
-
Monosubstitution: Cyanuric chloride (1 equivalent) is dissolved in a suitable solvent (e.g., acetone, THF). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of ammonia (1 equivalent) is added dropwise while maintaining the temperature. The reaction is stirred for a specified period (e.g., 2-4 hours) to yield 2-amino-4,6-dichloro-s-triazine.
-
Disubstitution: To the solution containing the monosubstituted triazine, morpholine (1 equivalent) is added. The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 12-24 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is typically purified by recrystallization or column chromatography to obtain the desired 2-amino-4-morpholino-6-chloro-s-triazine.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37 °C. The culture is then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).
-
Preparation of Test Compounds: The synthesized s-triazine derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions of the stock solutions are prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the test compounds. The plates are incubated at 37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing by broth microdilution.
Conclusion
While direct experimental data on the antimicrobial activity of this compound is limited, the available literature on structurally similar compounds suggests that it holds promise as a potential antimicrobial agent. The s-triazine core, functionalized with amino and morpholino groups, is a recurring motif in compounds exhibiting antibacterial and antifungal properties. The likely mechanism of action involves the inhibition of essential bacterial enzymes such as DNA gyrase. Further research is warranted to synthesize and evaluate the specific antimicrobial profile of this compound and to elucidate its precise mechanism of action. This will provide a clearer understanding of its potential for development as a novel therapeutic agent.
References
- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
protocol for synthesizing 2-Amino-4-morpholino-s-triazine
An overview of the synthesis of 2-Amino-4-morpholino-s-triazine, a compound of interest for its potential therapeutic applications, is provided in this application note. The protocol details a method for its preparation, which is accessible to researchers and scientists in the field of drug development.
Application Notes
The synthesis of this compound is based on the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the chlorine atoms at various temperatures allows for a controlled, stepwise introduction of different nucleophiles. The first substitution is typically carried out at a low temperature (0–5 °C), the second at room temperature, and the third at an elevated temperature.[1][2] This graded reactivity is crucial for the selective synthesis of asymmetrically substituted s-triazines.
For the synthesis of this compound, either morpholine or an amino group source can be introduced first. The order of addition of the nucleophiles is a critical parameter in the overall synthetic strategy. The use of a base, such as sodium bicarbonate or potassium carbonate, is required to neutralize the hydrogen chloride that is generated during the reaction.[3][4][5] The final product is often purified by precipitation in ice-cold water followed by recrystallization.
Substituted s-triazine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[6][7][8] Some of these derivatives have been identified as inhibitors of signaling pathways, such as the PI3K/mTOR pathway, which are often dysregulated in cancer.[6][9]
Experimental Protocols
Synthesis of 2,4-dichloro-6-morpholino-s-triazine (Intermediate 1)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (10 mmol) in 100 mL of acetone. Cool the solution to 0–5 °C using an ice bath.
-
Addition of Morpholine: In a separate beaker, dissolve morpholine (10 mmol) in 50 mL of acetone. Add this solution dropwise to the cooled cyanuric chloride solution over a period of 1 hour, ensuring the temperature is maintained between 0–5 °C.
-
Base Addition: Concurrently, add a solution of sodium bicarbonate (12 mmol) in 50 mL of water dropwise to neutralize the HCl formed during the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into 500 mL of crushed ice with stirring.
-
Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield 2,4-dichloro-6-morpholino-s-triazine.
Synthesis of this compound (Final Product)
-
Reaction Setup: In a sealed reaction vessel, dissolve the 2,4-dichloro-6-morpholino-s-triazine intermediate (10 mmol) in 100 mL of ethanol.
-
Addition of Ammonia: Add an excess of aqueous ammonia (25%, 50 mL) to the solution.
-
Reaction Conditions: Heat the mixture to 80 °C and maintain it at this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Isolation and Purification: Remove the solvent under reduced pressure. Wash the resulting solid with cold water and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2,4-dichloro-6-morpholino-s-triazine | C₇H₈Cl₂N₄O | 235.07 | 85-95 | 155-158 |
| This compound | C₇H₁₁N₅O | 181.19 | 70-85 | 245-247[10] |
Visualizations
Synthesis Workflow
Caption: Synthetic route for this compound.
Potential Signaling Pathway
References
- 1. japsonline.com [japsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of 2-Amino-4-morpholino-s-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The s-triazine scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] 2-Amino-4-morpholino-s-triazine is a member of this class of compounds, and evaluating its cytotoxic potential is a critical first step in the drug discovery process. This document provides detailed application notes and standardized protocols for assessing the cytotoxicity of this compound in cancer cell lines. The methodologies described herein are based on established practices for testing analogous s-triazine derivatives.
While specific cytotoxicity data for this compound is not extensively available in public literature, the provided protocols for MTT, LDH, and apoptosis assays are standard methods to generate such data. The accompanying data tables present illustrative IC50 values from closely related morpholino-s-triazine derivatives to provide a comparative context for expected potency.
Data Presentation: Cytotoxicity of Morpholino-s-triazine Derivatives
The following tables summarize the cytotoxic activity (IC50 values in µM) of various morpholino-s-triazine derivatives against several human cancer cell lines, as determined by the MTT assay. This data is provided for comparative purposes to guide the interpretation of results for this compound.
Table 1: Cytotoxicity (IC50 in µM) of Selected Morpholino-s-triazine Analogs
| Compound/Derivative | MCF7 (Breast) | C26 (Colon) | HeLa (Cervical) | HepG2 (Liver) | A549 (Lung) | K562 (Leukemia) | Reference |
| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | 16.32 | - | 2.21 | 12.21 | - | - | [2][4] |
| 4-chlorophenyl and morpholine substituted triazine | - | 1.21 | - | - | - | - | [5] |
| Compound 3b (POCOP-Ni(II) complex with morpholino-s-triazine) | - | - | - | - | - | 0.59 | [6][7] |
| Compound 3a (POCOP-Ni(II) complex with morpholino-s-triazine) | - | - | - | - | - | 0.55 | [6][7] |
| 2-(1-imidazolyl)-4,6-bis(morpholino)-1,3,5-triazine | Cytotoxic | - | - | - | - | - |
Note: The data presented is for structurally related compounds and should be used as a reference. Experimental results for this compound should be generated following the protocols below.
Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the % viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
References
- 1. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and cytotoxic activity of morpholino- s-triazine derivatives of POCOP-Ni(II) pincers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of S-Triazine Derivatives
Introduction
S-triazine (1,3,5-triazine) is a six-membered heterocyclic ring that serves as a versatile scaffold in medicinal chemistry.[1][2] Its three modifiable sites allow for the creation of a vast library of derivatives with diverse biological activities.[2] These compounds have garnered significant attention from researchers due to their proven potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4][5] Several s-triazine derivatives have advanced to clinical trials, and some, like altretamine (for ovarian cancer) and gedatolisib (for breast cancer), have been approved for therapeutic use.[2] This document provides an overview of the in vitro applications of s-triazine derivatives and detailed protocols for their evaluation.
Application Note 1: Anticancer Activity
S-triazine derivatives exhibit potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines, including breast, colon, lung, and ovarian cancers.[6][7] Their mechanisms of action are diverse and often involve the modulation of key cellular signaling pathways critical for cancer cell survival and proliferation.
Key Mechanisms of Action:
-
Enzyme Inhibition: A primary mechanism is the inhibition of various kinases involved in tumorigenesis.[1] Derivatives have been shown to be potent inhibitors of phosphoinositide 3-kinases (PI3K), the mammalian target of rapamycin (mTOR), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[2] For instance, certain 2-(thiophen-2-yl)-1,3,5-triazine derivatives can suppress the phosphorylation of AKT, a key downstream effector in the PI3K/mTOR pathway.[1]
-
Apoptosis Induction: Many s-triazine compounds induce programmed cell death (apoptosis) in cancer cells.[8][9] Studies have shown that treatment with these derivatives can lead to an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (MMP), and cell cycle arrest, typically at the G2/M phase.[8][9][10]
-
DNA Interaction: As alkylating agents, some s-triazine derivatives, particularly those functionalized with 2-chloroethylamine fragments, can cross-link DNA strands, thereby inhibiting DNA replication and transcription and leading to cell death.[11]
Quantitative Data: Anticancer Activity of S-Triazine Derivatives
The following tables summarize the in vitro anticancer activity of selected s-triazine derivatives, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values in micromolar (µM) or nanomolar (nM) concentrations.
Table 1: Cytotoxicity against Various Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Cancer Type | IC₅₀ / GI₅₀ | Reference |
| Pyrazolyl-1,3,5-triazines (Cpd 32, 33) | MCF-7, MDA-MB-231, HepG2 | Breast, Liver | 5 - 9 µM | [1] |
| Chalcone-based 1,3,5-triazine (Cpd 68) | SR (Leukemia) | Leukemia | 0.422 µM | [1] |
| 4-Aminoquinoline-1,3,5-triazine (Cpd 22) | HL-60 | Leukemia | 26.3 µM | [1] |
| 2-(Thiophen-2-yl)-1,3,5-triazine (Cpd 2) | A549 | Lung | 0.20 µM | [1] |
| Phenylamino-s-triazine (Cpd 1a-1c) | MCF-7, C26 | Breast, Colon | 1.77 - 13.46 µM | [3] |
| Tri-substituted s-triazine (Cpd 13e-h) | PA-1, HT-29 | Ovarian, Colon | Potent Activity | [7] |
| Morpholino-aniline-dipeptide (Cpd 3a) | MCF-7 | Breast | 0.82 µM | [9] |
| Morpholine-functionalized (Cpd 11) | SW480 | Colorectal | 5.85 µM | [12] |
Table 2: Enzyme Inhibitory Activity
| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Reference |
| Hybrid quinazoline-1,3,5-triazine (Cpd 12) | EGFR | 36.8 nM | [2] |
| 1,3,5-Triazine-based pyrazole (Cpd 17) | EGFR | 229.4 nM | [2] |
| Fused pyrazole-s-triazine (Cpd 20) | EGFR | 59.24 nM | [2] |
| 1,3,5-Triazine derivative (Cpd 32) | PI3Kα | 0.32 nM | [2] |
| Bifunctional inhibitor (Cpd 29) | PI3Kα | 130 nM | [2] |
| s-Triazine derivative (Cpd 51) | IDH2R140Q | 7 nM | [2] |
| Dihydropyrimidine-s-triazine hybrid | DNA Gyrase | 3.71 µg/mL | [5] |
Application Note 2: Antimicrobial Activity
S-triazine derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of pathogenic bacteria and fungi.[13] Their utility extends to combating drug-resistant strains, a significant challenge in modern medicine.[14][15]
Key Mechanisms of Action:
-
Enzyme Inhibition: A key target in bacteria is DNA gyrase, an enzyme essential for DNA replication.[5] S-triazine compounds have been shown to inhibit its supercoiling activity.[5]
-
Broad-Spectrum Activity: These derivatives are effective against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[14][16] They also exhibit antifungal properties against yeasts like Candida albicans and various filamentous fungi.[5][13]
Quantitative Data: Antimicrobial Activity of S-Triazine Derivatives
The following table summarizes the in vitro antimicrobial activity of selected s-triazine derivatives, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.
Table 3: Minimum Inhibitory Concentration (MIC) against Microbial Strains
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Quinolone based s-triazines | S. aureus | 6.25 | [17] |
| Quinolone based s-triazines | B. cereus | 6.25 | [17] |
| Arylthioureido-s-triazine (Cpd 5d) | Gram-positive bacteria | Active | [16] |
| N'-(4-(arylamino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)benzohydrazide (Cpd 7e) | B. subtilis | Substantial activity | [14] |
| Dihydropyrimidine scaffold hybrid | S. aureus, B. subtilis, E. coli | 3 - 13 | [5] |
| s-Triazine/tetrazole analogs (Cpd 3a) | C. albicans | 1.475 × 10⁻⁸ | [18] |
Application Note 3: Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. S-triazine derivatives have emerged as promising anti-inflammatory agents.[4][19]
Key Mechanisms of Action:
-
COX-2 Inhibition: In silico and in vitro studies suggest that s-triazine derivatives can act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response pathway.[20] By interacting with key residues in the active site of COX-2, these compounds can potentially reduce the production of pro-inflammatory prostaglandins.[20]
-
Antioxidant Activity: Some derivatives also exhibit significant antioxidant properties, which can contribute to their anti-inflammatory effects by neutralizing reactive oxygen species that perpetuate inflammation.[20]
Experimental Protocols
Cell Viability Assay (MTT/MTS Protocol)
This protocol is used to assess the cytotoxic effects of s-triazine derivatives on cancer cell lines. It measures the metabolic activity of viable cells.[21][22]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
S-triazine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or MTS solution[22]
-
Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[22]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the s-triazine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT/MTS Addition:
-
Solubilization (MTT only): Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[22]
-
Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
6-well cell culture plates
-
S-triazine derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the s-triazine derivative at its IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
In Vitro Kinase Inhibition Assay
This protocol measures the ability of s-triazine derivatives to inhibit the activity of a specific protein kinase (e.g., PI3K, EGFR).[23][24]
Materials:
-
Recombinant kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., a specific peptide)
-
Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT)[25]
-
ATP and MgCl₂ solution[25]
-
S-triazine derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the specific kinase, and the substrate.
-
Inhibitor Addition: Add the s-triazine derivative at various concentrations. Include a no-inhibitor control.
-
Initiation: Start the kinase reaction by adding the ATP/MgCl₂ solution to a final concentration of ~10 mM MgCl₂ and 100 µM ATP.[23][26]
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity according to the detection kit manufacturer's instructions (this usually involves measuring the amount of ADP produced).
-
Data Analysis: Plot the percentage of kinase inhibition versus the inhibitor concentration to determine the IC₅₀ value.
Western Blot Analysis
This technique is used to detect changes in the expression or phosphorylation levels of specific proteins in a signaling pathway (e.g., AKT, p-AKT) following treatment with s-triazine derivatives.[1]
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review | Bentham Science [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, and antiproliferative and apoptosis inducing effects of novel s-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. tsijournals.com [tsijournals.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
- 19. Anti-inflammatory activity of triazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Silico and In Vitro Analysis of the 4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenol), an Antioxidant Agent with a Possible Anti-Inflammatory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. In vitro kinase assay [protocols.io]
- 24. In vitro enzymatic assays for Ser/Thr-selective protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. protocols.io [protocols.io]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Amino-4-morpholino-s-triazine in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 2-amino-4-morpholino-s-triazine scaffold in drug design, with a particular focus on its application as a kinase inhibitor in oncology. Detailed protocols for the synthesis, characterization, and biological evaluation of derivatives are provided to guide researchers in this promising area of drug discovery.
Introduction
The 1,3,5-triazine, or s-triazine, is a privileged heterocyclic scaffold in medicinal chemistry due to its versatile biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The ability to readily modify the s-triazine core at the 2, 4, and 6 positions allows for the fine-tuning of physicochemical and pharmacological properties. Notably, dimorpholino-substituted s-triazine derivatives have emerged as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a critical axis in cell growth, proliferation, and survival that is often dysregulated in cancer.[3][4]
The morpholine moiety plays a crucial role in the inhibitory activity of these compounds. The oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain, such as with the NH of Val851 in PI3Kα, contributing to the high affinity of these inhibitors. Several s-triazine derivatives, including gedatolisib and enasidenib, have entered clinical trials or received regulatory approval, underscoring the therapeutic potential of this scaffold.
This document outlines the synthesis of this compound derivatives and provides detailed protocols for their evaluation as potential drug candidates, with a focus on their effects on the PI3K/Akt/mTOR pathway.
Data Presentation: In Vitro Activity of this compound Derivatives
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against various cancer cell lines and kinases. This data highlights the potential of this scaffold for developing potent and selective inhibitors.
Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Compound ID | Derivative Information | Cell Line | IC50 (µM) | Reference |
| Gedatolisib (PKI-587) | Bis(morpholino-1,3,5-triazine) derivative | MDA-361 (Breast) | 0.022 | [5] |
| PC3mm2 (Prostate) | 0.029 | [5] | ||
| ZSTK474 | 2-(2-Difluoromethyl-benzimidazol-1-yl)-4,6-dimorpholin-4-yl-[3][6]triazine | A549 (Lung) | 0.20 ± 0.05 | |
| MCF-7 (Breast) | 1.25 ± 0.11 | |||
| HeLa (Cervical) | 1.03 ± 0.24 | |||
| Compound 3b | 4-F-phenylamino, dimorpholino | MCF-7 (Breast) | 6.19 | [7] |
| Compound 12 | Hybrid quinazoline-1,3,5-triazine with morpholine | EGFR enzyme | 0.0368 | |
| Compound 18 | Pyrazolyl-s-triazine derivative | HCT116 (Colon) | 0.500 ± 0.08 | [5] |
| Compound 35 | Substituted s-triazine with benzimidazole | PI3Kδ enzyme | 0.0023 | |
| Compound 47 | 2-(thiophen-2-yl)-1,3,5-triazine derivative | A549 (Lung) | 0.20 ± 0.05 |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Gedatolisib (PKI-587) | PI3Kα | 8 | [5] |
| mTOR | 0.42 | [5] | |
| ZSTK474 Derivative 32 | PI3Kα | 0.32 | |
| Compound 29 | PI3Kα | 130 | |
| PI3Kδ | 236 | ||
| Compound 30 | PI3Kα | 107 | |
| PI3Kδ | 137 | ||
| Compound 35 | PI3Kα | 14.6 | |
| PI3Kβ | 34.0 | ||
| PI3Kγ | 849.0 | ||
| PI3Kδ | 2.3 | ||
| mTOR | 15.4 | ||
| Compound 47 | PI3K | 7.0 | |
| mTOR | 48 |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The stepwise nucleophilic substitution of the chlorine atoms with different amines is controlled by temperature.
Protocol: Synthesis of a Disubstituted s-Triazine
This protocol describes a general method for the synthesis of a 2-(substituted amino)-4-morpholino-6-chloro-s-triazine.
Materials:
-
2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
-
Substituted amine (e.g., aniline)
-
Morpholine
-
Diisopropylethylamine (DIEA) or Potassium Carbonate (K2CO3)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
First Substitution:
-
Dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in anhydrous THF at 0°C under a nitrogen atmosphere.
-
Add the substituted amine (1 equivalent) and DIEA (1.1 equivalents) dropwise to the solution.
-
Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the salt byproduct. The filtrate contains the monosubstituted product.
-
-
Second Substitution:
-
To the filtrate from the previous step, add morpholine (1 equivalent) and DIEA (1.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired 2-(substituted amino)-4-morpholino-6-chloro-s-triazine.
-
-
Characterization:
-
Confirm the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).
-
In Vitro Biological Evaluation
a) Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
b) In Vitro Kinase Assay (PI3K HTRF Assay)
The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive and robust method for measuring kinase activity and screening for inhibitors.[3]
Materials:
-
Recombinant PI3K enzyme (e.g., PI3Kα)
-
PIP2 substrate
-
ATP
-
Assay buffer
-
Test compounds
-
HTRF detection reagents (e.g., Europium-labeled anti-GST and Streptavidin-Allophycocyanin)
-
384-well low-volume plates
-
HTRF-compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the PI3K enzyme, PIP2 substrate, and ATP in the assay buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or vehicle (DMSO).
-
Add the PI3K enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the HTRF detection reagents.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at two different wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio and determine the percentage of kinase inhibition for each compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
c) Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Western blotting is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway, providing mechanistic insights into the action of the inhibitors.[8]
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K, anti-S6K, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control to determine the effect of the compound on the signaling pathway.
-
Visualizations
Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Patient-derived xenografts reveal limits to PI3K/mTOR- and MEK-mediated inhibition of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
Application Notes and Protocols for the Experimental Use of 2-Amino-4-morpholino-s-triazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-morpholino-s-triazine is a heterocyclic compound belonging to the s-triazine class. Symmetrical 1,3,5-triazines are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] The morpholine moiety is a key feature in several clinically advanced inhibitors of the phosphoinositide 3-kinase (PI3K) pathway.[3] This document provides detailed application notes and experimental protocols for the investigation of this compound, with a focus on its potential as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer.[4][5][6]
Application Notes
Anticipated Biological Activity: PI3K/mTOR Inhibition
The s-triazine core, particularly when substituted with morpholino groups, is a recognized pharmacophore for inhibitors of the PI3K/Akt/mTOR pathway.[3][4][5][6][7] Several morpholino-triazine derivatives have demonstrated potent, ATP-competitive inhibition of PI3K and/or mTOR kinases.[3][7] Therefore, this compound is hypothesized to function as an inhibitor of this pathway. Dual inhibition of both PI3K and mTOR is a promising strategy in cancer therapy to overcome feedback loops and resistance mechanisms.[6]
Potential Therapeutic Applications
Given its potential to modulate the PI3K/Akt/mTOR pathway, this compound could be investigated for its therapeutic potential in various cancers where this pathway is hyperactivated. This includes, but is not limited to, breast cancer, prostate cancer, and leukemia.[8][9]
Data Presentation: Representative Biological Activity
| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |
| Representative Compound 3 * | PI3K | 3.41 | MDA-MB-231 (Breast) | 15.83 |
| mTOR | 8.45 | MCF-7 (Breast) | 16.32 | |
| HeLa (Cervical) | 2.21 | |||
| HepG2 (Liver) | 12.21 |
Note: Compound 3 is 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol. This data is provided as a reference for the potential activity of morpholino-s-triazine scaffolds.[10]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a sequential nucleophilic substitution of cyanuric chloride. The differential reactivity of the chlorine atoms at various temperatures allows for a controlled, stepwise introduction of substituents.[11][12]
Materials:
-
Cyanuric chloride
-
Morpholine
-
Ammonia (aqueous solution)
-
Acetone
-
Sodium Carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Diisopropylethylamine (DIEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of 2-Chloro-4-morpholino-s-triazine:
-
Dissolve cyanuric chloride (1 equivalent) in acetone at 0-5°C.
-
Slowly add a solution of morpholine (1 equivalent) and Na₂CO₃ (1 equivalent) in water to the cyanuric chloride solution while maintaining the temperature at 0-5°C.
-
Stir the reaction mixture at this temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-4-morpholino-s-triazine.
-
-
Synthesis of this compound:
-
Dissolve 2-chloro-4-morpholino-s-triazine (1 equivalent) in THF.
-
Add an excess of aqueous ammonia solution.
-
Heat the reaction mixture at 50-60°C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.
-
In Vitro Kinase Inhibition Assays
To evaluate the inhibitory activity of this compound against PI3K and mTOR, commercially available kinase assay kits can be utilized. These assays typically measure the phosphorylation of a substrate by the kinase.
PI3Kα Kinase Assay (Example using ADP-Glo™ Kinase Assay):
-
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the test compound, recombinant PI3Kα enzyme, and the lipid substrate (e.g., PIP2).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the ADP generated using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
mTOR Kinase Assay (Example using LanthaScreen® Eu Kinase Binding Assay):
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibitors compete with the tracer for binding to the ATP site, leading to a decrease in the FRET signal.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the test compound, mTOR kinase, and a europium-labeled anti-tag antibody.
-
Add the Alexa Fluor® 647-labeled tracer.
-
Incubate at room temperature for the recommended time.
-
Measure the FRET signal using a plate reader capable of time-resolved fluorescence.
-
Calculate the IC50 value from the dose-response curve.
-
Cell-Based Assays: Western Blotting for PI3K/Akt/mTOR Pathway Modulation
Western blotting can be used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cancer cell lines.
Procedure:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7, PC-3) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6K, S6K) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway and points of inhibition.
Caption: Workflow for synthesis and biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity of morpholino-s-triazine derivatives of POCOP-Ni(ii) pincers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4-morpholino-s-triazine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) spectroscopy of 2-Amino-4-morpholino-s-triazine. This document outlines the expected NMR data, detailed experimental protocols for sample preparation and data acquisition, and a workflow for its synthesis and characterization.
Introduction
This compound is a derivative of s-triazine, a class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry.[1] Accurate structural elucidation and purity assessment are critical in the development of triazine-based compounds. NMR spectroscopy is the most powerful technique for this purpose. However, amino-substituted s-triazines can present challenges in NMR analysis, primarily due to poor solubility in common deuterated solvents and the potential for conformational isomers (rotamers), which can lead to complex or broad spectra.[2] These notes provide practical guidance to overcome these challenges.
Predicted NMR Spectroscopic Data
Due to the limited availability of published experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known spectral data of morpholine, related s-triazine derivatives, and general principles of NMR spectroscopy.[3][4][5][6] The exact chemical shifts may vary depending on the solvent and concentration used.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | - |
| H-2', H-6' (Morpholine) | 3.65 - 3.75 | Triplet | 4H | 4.5 - 5.5 |
| H-3', H-5' (Morpholine) | 3.55 - 3.65 | Triplet | 4H | 4.5 - 5.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2, C-4, C-6 (s-triazine) | 165 - 170 |
| C-2', C-6' (Morpholine) | 66 - 67 |
| C-3', C-5' (Morpholine) | 43 - 44 |
Experimental Protocols
This section provides detailed protocols for the preparation of a sample of this compound for NMR analysis and the acquisition of high-quality spectra.
Protocol 1: NMR Sample Preparation
Objective: To prepare a homogeneous solution of this compound suitable for NMR spectroscopy, addressing potential solubility issues.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃ with 7% TFA, or Acetone-d₆)[2]
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette with a cotton or glass wool plug[8][9]
-
Vortex mixer
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[7] Due to the potential for low solubility of amino-triazines, DMSO-d₆ is a recommended starting point. If solubility is still an issue, a mixture of CDCl₃ with a small percentage of trifluoroacetic acid (TFA) can be used to protonate the triazine and improve solubility.[2]
-
Add a small amount of an internal reference standard, such as TMS, to the solvent if not already present.
-
Vortex the mixture until the compound is fully dissolved. Gentle heating in a warm water bath may be necessary for some triazine derivatives, but care should be taken to avoid sample decomposition.[2]
-
Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean NMR tube. This step is crucial to remove any solid particles that can degrade the quality of the NMR spectrum.[8][9]
-
Ensure the sample height in the NMR tube is adequate for the spectrometer being used (typically around 4-5 cm).
-
Cap the NMR tube securely and label it appropriately.
Protocol 2: NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher)
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
Temperature: Start at room temperature. If broad peaks are observed, variable temperature (VT) NMR may be necessary to either coalesce or sharpen the signals from different rotamers.[2]
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
Synthesis and Characterization Workflow
The synthesis of this compound typically involves a sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The following diagram illustrates the general workflow from synthesis to NMR characterization.
Caption: Workflow for the synthesis and NMR characterization of this compound.
References
- 1. globalscitechocean.com [globalscitechocean.com]
- 2. tdx.cat [tdx.cat]
- 3. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 6. Morpholine(110-91-8) 13C NMR [m.chemicalbook.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols for the Mass Spectrometry Analysis of s-Triazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative and qualitative analysis of s-triazine compounds using mass spectrometry. The methodologies outlined are applicable to various matrices, including environmental and biological samples, and are intended to guide researchers in developing and validating their own analytical methods.
Introduction to s-Triazine Analysis
S-triazines are a class of nitrogen-containing heterocyclic compounds, with many derivatives used extensively as herbicides. Due to their potential toxicity and persistence in the environment, sensitive and selective analytical methods are crucial for monitoring their presence in various samples.[1] Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), has become the gold standard for the determination of s-triazine compounds.[2]
This application note focuses on LC-tandem mass spectrometry (LC-MS/MS) methods, which offer high selectivity and sensitivity for the analysis of these compounds.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of various s-triazine compounds using different mass spectrometry-based methods. This data is compiled from multiple studies and provides a comparative overview of achievable limits of detection (LOD), limits of quantification (LOQ), and recovery rates in different sample matrices.
| Compound | Matrix | Method | Linearity Range | LOQ | LOD | Recovery (%) | Reference |
| Simazine | Water | DLLME-HPLC-DAD | 0.5–200 ng/mL | - | 0.05–0.1 ng/mL | - | [1] |
| Atrazine | Water | DLLME-HPLC-DAD | 0.5–200 ng/mL | - | 0.05–0.1 ng/mL | - | [1] |
| Prometon | Water | DLLME-HPLC-DAD | 0.5–200 ng/mL | - | 0.05–0.1 ng/mL | - | [1] |
| Ametryn | Water | DLLME-HPLC-DAD | 0.5–200 ng/mL | - | 0.05–0.1 ng/mL | - | [1] |
| Prometryn | Water | DLLME-HPLC-DAD | 0.5–200 ng/mL | - | 0.05–0.1 ng/mL | - | [1] |
| Simazine | Soil | DLLME-HPLC-DAD | 1–200 ng/g | - | 0.1–0.2 ng/g | - | [1] |
| Atrazine | Soil | DLLME-HPLC-DAD | 1–200 ng/g | - | 0.1–0.2 ng/g | 84 | [1][5] |
| Prometon | Soil | DLLME-HPLC-DAD | 1–200 ng/g | - | 0.1–0.2 ng/g | - | [1] |
| Ametryn | Soil | DLLME-HPLC-DAD | 1–200 ng/g | - | 0.1–0.2 ng/g | - | [1] |
| Prometryn | Soil | DLLME-HPLC-DAD | 1–200 ng/g | - | 0.1–0.2 ng/g | - | [1] |
| Atrazine | Drinking Water | LC-MS/MS | 0.25–5.0 ng/mL | - | - | - | [6] |
| Simazine | Drinking Water | LC-MS/MS | 0.25–5.0 ng/mL | - | - | - | [6] |
| Propazine | Drinking Water | LC-MS/MS | 0.25–5.0 ng/mL | - | - | - | [6] |
| Cyanazine | Drinking Water | LC-MS/MS | 0.25–5.0 ng/mL | - | - | - | [6] |
| 26 Triazines | Fish & Seafood | UHPLC-MS/MS | - | 0.5-1.0 ng/g | - | 70.1-111.7 | [3] |
| Cyanazine | Complex Samples | UHPLC-QTOF-MS/MS | 5-1000 ng/g | 4.96-10.34 ng/g | 1.49-3.10 ng/g | 84.9-117.5 | [7] |
| Simazine | Complex Samples | UHPLC-QTOF-MS/MS | 5-1000 ng/g | 4.96-10.34 ng/g | 1.49-3.10 ng/g | 84.9-117.5 | [7] |
| Atrazine | Complex Samples | UHPLC-QTOF-MS/MS | 5-1000 ng/g | 4.96-10.34 ng/g | 1.49-3.10 ng/g | 84.9-117.5 | [7] |
| Propazine | Complex Samples | UHPLC-QTOF-MS/MS | 5-1000 ng/g | 4.96-10.34 ng/g | 1.49-3.10 ng/g | 84.9-117.5 | [7] |
Experimental Protocols
This section provides a detailed protocol for the analysis of s-triazine compounds in water samples using direct injection LC-MS/MS, adapted from established methods.[6][8]
Materials and Reagents
-
Solvents: HPLC grade methanol, acetonitrile, and water.
-
Reagents: Analytical grade ammonium acetate and sodium omadine.
-
Analytical Standards: Certified reference materials of the target s-triazine compounds and their corresponding isotopically labeled internal standards (e.g., Atrazine-d5).
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10.0 mg of each s-triazine standard in 100 mL of methanol. For compounds with lower solubility, a 50 µg/mL solution can be prepared by dissolving 5.0 mg in 100 mL.[8]
-
Mixed Standard Working Solutions: Prepare a series of mixed working standard solutions by diluting the primary stock solutions with a methanol/water mixture.
-
Internal Standard Stock Solution: Prepare a stock solution of the isotopically labeled internal standards in methanol.
-
Calibration Standards (0.25 - 5.0 ng/mL): Prepare calibration standards by spiking reagent water with the appropriate mixed standard working solution and the internal standard solution.[6] The final concentration of the internal standard should be constant across all calibration levels (e.g., 5 ng/mL).[6]
Sample Preparation (Water Samples)
For direct injection analysis of drinking water, minimal sample preparation is required.[6]
-
Allow water samples to equilibrate to room temperature.[8]
-
For each 1 mL of water sample, add 20 mM ammonium acetate for pH adjustment and dechlorination, and 64 mg/L sodium omadine to prevent microbial degradation.[6]
-
Add the internal standard solution to each sample to achieve a final concentration of 5 ng/mL.[6]
-
Vortex the sample to ensure thorough mixing.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
For more complex matrices like soil or food, more extensive sample preparation such as Dispersive Liquid-Liquid Microextraction (DLLME)[1], Solid-Phase Extraction (SPE)[5], or QuEChERS[3] is necessary to remove interfering components.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., Thermo Scientific Hypersil GOLD, 100 x 2.1 mm, 3 µm).[6]
-
Mobile Phase A: 5 mM Ammonium Acetate in water.[6]
-
Mobile Phase B: Methanol.[6]
-
Flow Rate: 400 µL/min.[6]
-
Injection Volume: 10-20 µL.[6]
-
Gradient Elution: A suitable gradient to separate the target analytes.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Scan Mode: Selected Reaction Monitoring (SRM).[3]
-
Source Temperature: Maintained at an optimal temperature, for example, 70°C.[9]
-
Collision Gas: Argon.[9]
The specific precursor and product ions for each s-triazine compound need to be determined by infusing individual standard solutions into the mass spectrometer.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of s-triazine compounds in water samples by LC-MS/MS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of triazine herbicides in fish and seafood using a modified QuEChERS method followed by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-4-morpholino-s-triazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Amino-4-morpholino-s-triazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification methods for s-triazine derivatives like this compound are recrystallization, liquid-liquid extraction, and column chromatography (including flash chromatography and semi-preparative HPLC).[1][2] The choice of method depends on the impurity profile and the desired final purity.
Q2: How can I remove unreacted starting materials after synthesis?
A2: Unreacted starting materials, such as cyanuric chloride precursors, can often be removed by a combination of aqueous work-up (liquid-liquid extraction) and subsequent recrystallization or column chromatography. The polarity of the starting materials and the desired product will dictate the appropriate solvent system.[3]
Q3: What are some common impurities I might encounter?
A3: Besides unreacted starting materials, common impurities can include di- and tri-substituted triazine byproducts, hydrolyzed intermediates, and residual solvents from the reaction. The specific impurities will depend on the synthetic route employed.
Q4: Is it possible to achieve high purity with a single purification step?
A4: While a single recrystallization step can sometimes yield highly pure material if the crude product is relatively clean, complex impurity profiles often necessitate a multi-step approach. For instance, an initial extraction or flash chromatography can be followed by a final recrystallization to achieve high purity. For very challenging separations, semi-preparative HPLC can be highly effective, potentially increasing purity from around 30% to over 98% for similar triazine derivatives.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough, or the compound has low solubility. | Try a more polar solvent or a solvent mixture. Common solvents for triazine derivatives include ethanol, methanol, acetonitrile, and ethyl acetate. |
| Compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, the cooling rate is too fast, or impurities are present that inhibit crystallization. | Try cooling the solution more slowly. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound if available. If the problem persists, the crude material may need to be purified by another method (e.g., column chromatography) first. |
| Low recovery of the purified compound. | The compound is too soluble in the recrystallization solvent, even at low temperatures. Too much solvent was used. | Use a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures. Minimize the amount of solvent used to dissolve the compound. Place the solution in an ice bath to maximize precipitation. |
| The purified material is still not pure enough. | The chosen solvent does not effectively discriminate between the product and the impurities. | Try a different recrystallization solvent or a sequence of purifications using different methods. For example, perform column chromatography before the final recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the compound from impurities. | The solvent system (eluent) is not optimized. The column was not packed properly. The column was overloaded with the crude sample. | Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.[4] Ensure the column is packed uniformly without any cracks or channels. Reduce the amount of crude material loaded onto the column. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Streaking or tailing of the compound band on the column. | The compound is interacting too strongly with the stationary phase (e.g., silica gel). The compound is not fully dissolved when loaded. | Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent to reduce strong interactions. Ensure the crude material is fully dissolved in a minimal amount of the loading solvent. |
Quantitative Data on Purification of a Triazine Derivative
The following table summarizes purification data for a triazine derivative using semi-preparative LC, illustrating the potential effectiveness of this method.
| Parameter | Before Purification | After Purification | Reference |
| Purity | 31.32% | 98.24% | [1] |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
General Protocol for Flash Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the target compound from impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the selected eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel. Load the sample onto the top of the packed column.
-
Elution: Pass the eluent through the column under positive pressure (using air or nitrogen).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification by flash column chromatography.
References
Technical Support Center: s-Triazine Synthesis
Welcome to the technical support center for s-triazine synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of s-triazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for s-triazine synthesis?
A1: The two most prevalent starting materials for the synthesis of s-triazine rings are cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and various organic nitriles (R-C≡N).[1][2] Cyanuric chloride is often favored for its high reactivity and the ability to introduce substituents sequentially.[3] Nitrile trimerization offers a direct route to symmetrically substituted s-triazines.[1]
Q2: How can I control the substitution of chlorine atoms on cyanuric chloride to achieve mono-, di-, or tri-substituted products?
A2: Selective substitution is primarily controlled by temperature. The reactivity of the chlorine atoms on the s-triazine ring is temperature-dependent. The first substitution can typically be achieved at 0-5°C, the second at room temperature, and the third requires heating or reflux.[4][5][6] This stepwise increase in temperature allows for the sequential introduction of different nucleophiles.
Q3: I am getting a mixture of polysubstituted products instead of my desired mono-substituted s-triazine. What should I do?
A3: This is a common issue of over-reaction. To favor mono-substitution, it is crucial to maintain a low reaction temperature, typically around 0°C.[7] Adding the nucleophile dropwise to the solution of cyanuric chloride can also help to control the reaction. Using an exact stoichiometric amount (1 equivalent) of the nucleophile is critical. Monitoring the reaction closely using Thin Layer Chromatography (TLC) will help you determine the optimal time to stop the reaction.[7]
Q4: My s-triazine derivative has low solubility in common organic solvents, making purification difficult. What purification strategies can I use?
A4: Low solubility is a known challenge for some s-triazine derivatives.[8] Recrystallization from a high-boiling point solvent or a solvent mixture (e.g., methanol-water) can be effective.[8] If recrystallization is not feasible, semi-preparative liquid chromatography is a highly effective method for purifying and isolating triazine derivatives, often yielding products with purity greater than 98%.[9]
Q5: What is the "Pinner triazine synthesis"?
A5: The Pinner synthesis is a method for preparing s-triazines that involves the reaction of an alkyl or aryl amidine with phosgene.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of desired product | - Incorrect reaction temperature.- Inactive reagents.- Incorrect order of nucleophile addition.[7][10]- Steric hindrance from bulky nucleophiles. | - Strictly control the temperature at each substitution step.[4][5][6][7]- Ensure the purity and reactivity of starting materials and reagents.- When synthesizing O,N-type substituted s-triazines, the O-type nucleophile should be incorporated first.[7][10]- Consider using a less sterically hindered nucleophile or modifying reaction conditions (e.g., longer reaction time, higher temperature for the final substitution). |
| Formation of multiple spots on TLC (byproducts) | - Over-reaction leading to polysubstitution.- Side reactions with the solvent or base.- Hydrolysis of cyanuric chloride. | - Maintain strict temperature control.[7]- Use a non-reactive solvent.- Ensure anhydrous conditions, especially when working with cyanuric chloride, which is sensitive to water.[1] |
| Difficulty in substituting the final chlorine atom | - Deactivation of the triazine ring after the first two substitutions.[6] | - Increase the reaction temperature for the final substitution step, often to reflux.[5][6]- Use a more reactive nucleophile or a stronger base.- Consider using microwave or ultrasound-assisted synthesis to enhance the reaction rate.[6] |
| Product decomposes during workup | - Instability of the product in acidic or basic conditions.- Thermal instability. | - Use neutral workup conditions whenever possible.- Avoid excessive heating during solvent removal.- Some s-triazine derivatives may require purification at lower temperatures. |
Experimental Protocols
Protocol 1: Synthesis of a Mono-substituted s-Triazine using Cyanuric Chloride
This protocol describes the synthesis of 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzonitrile.[7]
Materials:
-
Cyanuric chloride
-
4-Aminobenzonitrile
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Crushed ice and distilled water
Procedure:
-
Dissolve cyanuric chloride (10 mmol) in 50 mL of acetone in a conical flask.
-
In a separate conical flask, dissolve 4-aminobenzonitrile (10 mmol) in 50 mL of acetone.
-
Cool both solutions to 0°C in an ice bath.
-
In a round-bottom flask equipped with a magnetic stirrer, add the cyanuric chloride solution and K₂CO₃ (10 mmol). Stir the mixture vigorously at 0°C.
-
Add the cold solution of 4-aminobenzonitrile dropwise to the stirring solution of cyanuric chloride and K₂CO₃.
-
Maintain the reaction temperature at 0°C and stir for 4 hours.
-
Monitor the reaction progress by TLC using a mobile phase of 20% methanol in chloroform.
-
Once the starting material is consumed, pour the reaction mixture onto 1 L of crushed ice in a beaker.
-
Filter the resulting solid product and wash it with distilled water (3 x 500 mL).
-
Dry the pure product under high vacuum.
Protocol 2: Trimerization of a Nitrile to a Symmetrical s-Triazine
This protocol is a general representation of the synthesis of 2,4,6-tri-substituted-s-triazines from nitriles in the presence of trifluoromethanesulfonic acid.[2]
Materials:
-
An organic nitrile (e.g., benzonitrile)
-
Trifluoromethanesulfonic acid
-
Ice
-
Ammonium hydroxide for neutralization
-
Methylene chloride/acetone for washing
Procedure:
-
In a suitable reaction vessel, combine the organic nitrile with trifluoromethanesulfonic acid under controlled conditions.
-
Allow the reaction to proceed. The reaction time and temperature will vary depending on the specific nitrile used.
-
Upon completion, pour the reaction mixture onto ice.
-
Neutralize the mixture with ammonium hydroxide.
-
Filter the solid product.
-
Wash the solid with a suitable solvent mixture, such as 50/50 methylene chloride/acetone, to remove any unreacted nitrile.[2]
-
The resulting product is the 2,4,6-tri-substituted-s-triazine. Further purification may be achieved by recrystallization.[2]
Visualizations
Workflow for Sequential Nucleophilic Substitution of Cyanuric Chloride
Caption: Controlled temperature allows for the stepwise substitution of cyanuric chloride.
Logical Relationship in Nitrile Trimerization
Caption: Three molecules of a nitrile cyclize to form a symmetrical s-triazine.
References
- 1. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]
- 2. US3932402A - Preparation of sym-triazines by trimerization of nitriles in trifluoromethanesulfonic acid - Google Patents [patents.google.com]
- 3. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]
- 6. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. fpharm.uniba.sk [fpharm.uniba.sk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for s-Triazine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with s-triazine derivatives. The information is designed to help resolve common issues encountered during synthesis and optimization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving selective substitution on the s-triazine core?
A1: Temperature control is the most critical factor for achieving selective, stepwise nucleophilic substitution on a 2,4,6-trichloro-1,3,5-triazine (TCT or cyanuric chloride) core. The reactivity of the chlorine atoms is highly dependent on the reaction temperature. A general guideline is:
-
First substitution: 0-5 °C
-
Second substitution: Room temperature
-
Third substitution: Elevated temperatures (reflux or heating, often 70-100°C)[1][2][3]
Failure to control the temperature can lead to a mixture of mono-, di-, and tri-substituted products, making purification difficult and lowering the yield of the desired compound.
Q2: I am trying to synthesize a di-substituted s-triazine with an oxygen-containing nucleophile and a nitrogen-containing nucleophile. Does the order of addition matter?
A2: Yes, the order of nucleophile addition is crucial. It is very difficult to substitute any nucleophile other than another amine once an amine has been incorporated onto the s-triazine ring.[4] Therefore, for the synthesis of O,N-type substituted s-triazines, the oxygen-containing nucleophile should always be incorporated first.[4]
Q3: My reaction yield is consistently low. What are the common causes?
A3: Low yields in s-triazine synthesis can stem from several factors:
-
Inadequate Temperature Control: As mentioned in Q1, incorrect temperatures can lead to a mixture of products and reduce the yield of the desired one.
-
Inefficient Base: The choice and amount of base are important for neutralizing the HCl generated during the substitution reaction. Common bases include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃).[1][5] Ensure the base is appropriate for your nucleophile and solvent system and is used in the correct stoichiometric amount.
-
Improper Solvent: The solvent can influence the solubility of reactants and the reaction rate. Solvents like acetone, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF) are frequently used.[1][5] In some cases, a biphasic system like acetone-water is employed.[1]
-
Reaction Time: Especially for the second and third substitutions, insufficient reaction time may lead to incomplete conversion. The final substitution often requires prolonged heating or reflux (e.g., 20-24 hours with conventional heating).[1]
-
Alternative Energy Sources: Consider using microwave irradiation or ultrasonication, which have been shown to improve yields and significantly reduce reaction times compared to conventional heating.[1][5]
Q4: I am having trouble purifying my s-triazine derivative. What are some common purification strategies?
A4: Purification of s-triazine derivatives often involves the following methods:
-
Precipitation: After the reaction, the product can often be precipitated by pouring the reaction mixture into cold water or by neutralizing it with an acid (e.g., 1N HCl or 5% citric acid).[1]
-
Filtration: The precipitated solid can then be collected by filtration and washed with water to remove inorganic salts and water-soluble impurities.
-
Recrystallization: Further purification can be achieved by recrystallizing the crude product from a suitable solvent, such as ethanol or ethyl acetate.[6]
-
Extraction: If the product is soluble in an organic solvent, an aqueous workup involving extraction can be used to remove water-soluble byproducts. The organic layer is then dried and concentrated to yield the product.[1]
Q5: Can I monitor the progress of my reaction?
A5: Yes, monitoring the reaction is advisable to determine the endpoint. Thin-layer chromatography (TLC) is a common and effective method for tracking the consumption of the starting material and the formation of the product.[7] For more detailed kinetic studies, techniques like Raman spectroscopy can be employed for real-time, non-intrusive monitoring of the concentrations of reactants and products.[8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Mixture of mono-, di-, and tri-substituted products | Poor temperature control. | Strictly maintain the recommended temperature for each substitution step (0-5 °C for the first, room temperature for the second, and elevated temperature for the third).[1][3] Use an ice bath for the initial substitution and a controlled heating mantle or oil bath for the final step. |
| Reaction stalls after the second substitution | Insufficiently forcing conditions for the third substitution. The reactivity of the s-triazine ring decreases with each substitution.[1] | Increase the reaction temperature and/or prolong the reaction time.[1] Consider switching to a higher-boiling point solvent. Microwave or ultrasonic irradiation can also be effective in driving the third substitution to completion.[1][5] |
| Formation of an unexpected product | Incorrect order of nucleophile addition, especially when using amines and other nucleophiles. | When synthesizing a mixed-substituted s-triazine containing an amine, add the non-amine nucleophile first.[4] |
| Low purity of the final product | Presence of unreacted starting materials or byproducts from side reactions. | Ensure precise stoichiometry of reactants and base. Optimize purification methods, such as trying different recrystallization solvents or performing a column chromatography if necessary. |
| Difficulty dissolving reactants | Inappropriate solvent choice. | Select a solvent in which all reactants are sufficiently soluble at the reaction temperature. Common solvents include THF, acetone, dioxane, and DMF.[1][5] For some reactions, a co-solvent system (e.g., acetone/water) may be necessary.[1] |
Quantitative Data Summary
Table 1: Comparison of Synthesis Methods for Trisubstituted s-Triazine Derivatives [1]
| Method | Temperature | Reaction Time | Typical Yield |
| Conventional Heating | Reflux (e.g., 70 °C) | 20–24 hours | Good |
| Microwave Irradiation | 70 °C | 12–15 minutes | Higher than conventional |
| Ultrasonication | Room Temperature | 1.5 hours | Higher than conventional |
Table 2: General Temperature Guidelines for Stepwise Nucleophilic Substitution of TCT [1][2][3]
| Substitution Step | Recommended Temperature Range |
| First Chlorine Replacement | 0–5 °C |
| Second Chlorine Replacement | Room Temperature |
| Third Chlorine Replacement | >70 °C (Reflux/Heating) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Disubstituted s-Triazine Derivative
This protocol describes the stepwise substitution of two chlorine atoms on a cyanuric chloride core.
-
First Substitution:
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the first nucleophile (1 equivalent) and a base (e.g., NaHCO₃, 1 equivalent) in the same solvent (or a co-solvent like water).
-
Add the cold solution of the nucleophile dropwise to the stirring solution of cyanuric chloride at 0 °C.
-
Maintain the reaction at 0 °C for 2 hours, monitoring the progress by TLC.[1]
-
-
Second Substitution:
-
After the first substitution is complete, allow the reaction mixture to warm to room temperature.
-
Add the second nucleophile (1 equivalent) along with an appropriate base (e.g., NaHCO₃).
-
Stir the reaction overnight at room temperature.[1]
-
Monitor the reaction by TLC until the monosubstituted intermediate is consumed.
-
-
Workup and Purification:
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified disubstituted s-triazine derivative.[6]
-
Visualizations
Caption: Workflow for the synthesis of a disubstituted s-triazine.
Caption: Troubleshooting logic for low yield in s-triazine synthesis.
References
- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. aidic.it [aidic.it]
- 9. Raman Spectroscopy for Monitoring Aqueous Phase Hydrogen Sulphide Scavenging Reactions with Triazine: a Feasibility Study | Chemical Engineering Transactions [cetjournal.it]
Technical Support Center: Synthesis of 2-Amino-4-morpholino-s-triazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-morpholino-s-triazine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through a sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) backbone. The process involves two main steps:
-
Monosubstitution: Reaction of cyanuric chloride with one equivalent of morpholine to form 2-chloro-4-morpholino-6-chloro-s-triazine. This step is usually carried out at a low temperature (0-5 °C) to ensure selectivity.[1]
-
Disubstitution: Subsequent reaction of the intermediate with ammonia to replace a second chlorine atom, yielding the desired product. This step is typically performed at a slightly higher temperature (room temperature to 50 °C).
An alternative route involves reacting cyanuric chloride with ammonia first, followed by morpholine. The choice of the sequence depends on the desired selectivity and the reactivity of the nucleophiles.
Q2: What are the most common side reactions to be aware of during this synthesis?
A2: The most prevalent side reactions include:
-
Over-reaction: Formation of the tri-substituted byproduct, 2,4-dimorpholino-6-amino-s-triazine, or other di- and tri-substituted species. This occurs if the reaction temperature is not strictly controlled during each substitution step.
-
Hydrolysis: Reaction of the chlorine atoms on the triazine ring with water, leading to the formation of hydroxy-triazine impurities (e.g., 2-hydroxy-4-morpholino-6-amino-s-triazine). This is accelerated at higher temperatures and non-neutral pH.
-
Formation of Isomers: If the reaction conditions are not optimal, a mixture of isomers can be formed, complicating the purification process.
-
Polymerization/Condensation: At elevated temperatures, s-triazine compounds can undergo condensation to form melamine-like structures, which are often insoluble.
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, careful control of reaction parameters is crucial:
-
Temperature Control: Adhere to a stepwise temperature gradient. The first substitution should be performed at 0-5 °C, and the second at room temperature or slightly above. Avoid excessive heating.
-
pH Control: Maintain a neutral or slightly basic pH by using an acid scavenger (e.g., NaHCO₃, K₂CO₃, or a non-nucleophilic organic base like triethylamine or diisopropylethylamine) to neutralize the HCl generated during the reaction.
-
Stoichiometry: Use the correct molar equivalents of reactants to favor the desired substitution pattern.
-
Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis of the chlorotriazine intermediates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction. 2. Significant hydrolysis of starting material or intermediates. 3. Formation of multiple side products due to poor temperature control. | 1. Increase reaction time or slightly elevate the temperature for the second substitution step. Monitor reaction progress using TLC. 2. Ensure the use of anhydrous solvents and reagents. Control the pH to near neutral. 3. Strictly maintain the recommended temperature for each step (0-5 °C for the first substitution, room temperature for the second). |
| Presence of tri-substituted byproduct | The reaction temperature was too high, leading to the substitution of all three chlorine atoms. | Reduce the reaction temperature and/or reaction time. Ensure slow, dropwise addition of the nucleophile. |
| Product is insoluble or difficult to purify | Possible formation of polymeric or condensed melamine-like side products. | Avoid excessive heating during the reaction and work-up. Purify the product quickly after synthesis. Recrystallization from a suitable solvent system can help remove insoluble impurities. |
| Presence of hydroxy-triazine impurities | Hydrolysis of the chloro-s-triazine intermediates due to the presence of water or non-neutral pH. | Use anhydrous solvents and reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Maintain pH control with a suitable base. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Step 1: Synthesis of 2,4-dichloro-6-morpholino-s-triazine
-
Dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., acetone or THF) in a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of morpholine (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) in the same solvent to the cyanuric chloride solution over 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated salt (e.g., triethylamine hydrochloride).
-
The filtrate containing the intermediate can be used directly in the next step or the solvent can be removed under reduced pressure to isolate the crude intermediate.
Step 2: Synthesis of this compound
-
To the solution of 2,4-dichloro-6-morpholino-s-triazine from Step 1, cooled to room temperature, add a solution of aqueous ammonia (excess) dropwise.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, or gently heat to 40-50 °C to expedite the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Visualizations
Reaction Pathway
References
Technical Support Center: 2-Amino-4-morpholino-s-triazine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-morpholino-s-triazine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of the s-triazine heterocyclic scaffold. s-Triazine derivatives are widely studied in medicinal chemistry for a range of biological activities, including as anticancer, antiviral, and antimicrobial agents.[1][2] Specifically, many morpholino-containing s-triazine compounds have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3]
Q2: What is the general principle for synthesizing this compound?
A2: The synthesis of this compound typically starts from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The three chlorine atoms on the triazine ring have different reactivities at different temperatures, allowing for sequential nucleophilic substitution.[1][4][5] The general strategy involves a stepwise replacement of the chlorine atoms with morpholine and an amino group by carefully controlling the reaction temperature.
Q3: What are the key safety precautions when working with cyanuric chloride?
A3: Cyanuric chloride is a fuming solid and should be handled with care in a well-ventilated fume hood.[6] It is corrosive and can cause severe irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.
Q4: How should this compound be stored?
Q5: In which solvents is this compound likely to be soluble?
A5: Specific solubility data for this compound is limited. However, based on its chemical structure and related s-triazine compounds, it is expected to have limited solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols like methanol and ethanol. For biological assays, it is common to prepare a concentrated stock solution in DMSO.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Incomplete reaction. 2. Incorrect reaction temperature for sequential substitution. 3. Degradation of starting materials or product. 4. Ineffective base to neutralize HCl byproduct. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Strictly control the temperature at each step: 0-5°C for the first substitution, room temperature for the second, and reflux for the third.[1][4] 3. Ensure starting materials are pure and dry. 4. Use an appropriate base like sodium bicarbonate, potassium carbonate, or a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIEA).[6] |
| Formation of multiple products (di- or tri-substituted with the same nucleophile) | 1. Reaction temperature was too high during the initial substitution steps. 2. Incorrect stoichiometry of nucleophiles. | 1. Maintain the temperature at 0-5°C for the first substitution to ensure mono-substitution.[6] 2. Use a 1:1 molar ratio of cyanuric chloride to the first nucleophile. |
| Difficulty in purifying the final product | 1. Presence of unreacted starting materials or intermediates. 2. Formation of closely related side products. 3. Low solubility of the product. | 1. Use column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) for purification. 2. Recrystallization from a suitable solvent can be effective for crystalline products.[5] 3. For purification of polar compounds, semi-preparative HPLC can be employed. |
| Unexpected side reactions | 1. The order of nucleophile addition is critical. Once an amino group is added, it can be difficult to substitute other nucleophiles.[6][8] 2. The reactivity of the s-triazine ring decreases with each substitution.[1] | 1. For the synthesis of this compound, it is generally advisable to first react cyanuric chloride with morpholine, followed by the reaction with ammonia or an ammonia source. 2. The final substitution may require higher temperatures (reflux) to proceed to completion.[1] |
Biological Assays (PI3K/Akt/mTOR Pathway)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values in kinase assays (e.g., HTRF) | 1. Inaccurate compound concentration due to precipitation or degradation. 2. Variability in enzyme activity. 3. Issues with assay components (e.g., ATP, substrate). | 1. Visually inspect the compound solution for any precipitate. Prepare fresh dilutions for each experiment from a stock solution. 2. Always run a positive control (known inhibitor) and a negative control (DMSO). 3. Ensure all assay reagents are within their expiration dates and have been stored correctly. |
| Weak or no signal for phosphorylated proteins (e.g., p-Akt) in Western Blot | 1. Low protein concentration. 2. Ineffective primary antibody. 3. Presence of phosphatases in the cell lysate. 4. Insufficient exposure time. | 1. Increase the amount of protein loaded onto the gel. 2. Increase the primary antibody concentration or incubation time. Ensure the antibody is validated for the target and species. 3. Always use phosphatase inhibitors in your lysis buffer. 4. Increase the exposure time during imaging. |
| High background in Western Blot | 1. Insufficient blocking. 2. Primary or secondary antibody concentration is too high. 3. Inadequate washing. | 1. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Optimize antibody concentrations by performing a titration. 3. Increase the number and duration of wash steps. |
| Compound appears inactive in cell-based assays | 1. Poor cell permeability. 2. Compound degradation in cell culture media. 3. The targeted pathway is not active in the chosen cell line. | 1. Assess the physicochemical properties of the compound (e.g., CLogP). 2. Evaluate the stability of the compound in media over the time course of the experiment. 3. Confirm the activation of the PI3K/Akt/mTOR pathway in your cell line under your experimental conditions (e.g., by checking baseline levels of p-Akt). |
Quantitative Data
Table 1: Inhibitory Activity of Selected Morpholino-s-Triazine Derivatives against PI3K Isoforms
Note: Data for the specific compound this compound is not available in the cited literature. The following data is for structurally related compounds to provide an indication of potential activity.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (µM) | Reference |
| Bifunctional inhibitor 29 | 130 | 1.5 - 3.9 | 236 | 1.5 - 3.9 | [1] |
| Bifunctional inhibitor 30 | 107 | 1.5 - 3.9 | 137 | 1.5 - 3.9 | [1] |
| Gedatolisib (PF-05212384) | - | - | - | - | [3] |
| Bimiralisib (PQR309) | - | - | - | - | [3] |
Table 2: Cytotoxic Activity of a Morpholino-s-Triazine Derivative
Note: Data for the specific compound this compound is not available in the cited literature. The following data is for a structurally related compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | MDA-MB-231 (Breast Cancer) | 15.83 | [4] |
| MCF-7 (Breast Cancer) | 16.32 | [4] | |
| HeLa (Cervical Cancer) | 2.21 | [4] | |
| HepG2 (Liver Cancer) | 12.21 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-morpholino-6-chloro-s-triazine
Disclaimer: This is a generalized protocol based on established methods for the synthesis of related s-triazine derivatives.[6][9] Researchers should optimize the conditions for their specific setup.
Materials:
-
2,4-dichloro-6-morpholino-1,3,5-triazine
-
Ammonia solution (e.g., 28-30% in water) or ammonium hydroxide
-
Dioxane or Tetrahydrofuran (THF)
-
Crushed ice
-
Distilled water
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Dropping funnel
Procedure:
-
In a round bottom flask, dissolve 2,4-dichloro-6-morpholino-1,3,5-triazine (1 equivalent) in dioxane or THF.
-
Cool the solution to 0-5°C in an ice bath with stirring.
-
Slowly add an excess of aqueous ammonia solution (e.g., 3-4 equivalents) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 2-Amino-4-morpholino-6-chloro-s-triazine.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Kinase Assay
This protocol is adapted from commercially available PI3K HTRF assay kits.
Materials:
-
This compound stock solution in DMSO
-
PI3Kα enzyme
-
PIP2 (substrate)
-
ATP
-
Kinase reaction buffer
-
Stop solution
-
Detection mix (containing europium-labeled antibody and streptavidin-allophycocyanin)
-
384-well assay plate
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add a small volume (e.g., 0.5 µL) of the compound dilutions or DMSO (for controls).
-
Prepare a working solution of PI3Kα enzyme and PIP2 substrate in kinase reaction buffer.
-
Add the enzyme/substrate mix to the wells containing the compound.
-
Initiate the kinase reaction by adding ATP solution to all wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the detection mix to all wells.
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 value of the compound by plotting the ratio against the compound concentration.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experiments involving this compound.
References
- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 3. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones | Semantic Scholar [semanticscholar.org]
- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives [krisp.org.za]
- 9. Novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as Promising Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
stabilizing 2-Amino-4-morpholino-s-triazine for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-morpholino-s-triazine and related compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Symmetrical triazine derivatives, including those with morpholino groups, generally exhibit good solubility in polar aprotic solvents like DMSO and 1,4-dioxane, and moderate solubility in alcohols such as methanol and ethanol.[1] They are typically poorly soluble in water and non-polar solvents like hexane.[1]
Q2: What is the recommended solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of s-triazine derivatives due to their high solubility in it.[1][2]
Q3: How can I improve the solubility of the compound if it has precipitated?
A3: If precipitation occurs, you can gently heat the solution to 37°C and use an ultrasonic bath to aid redissolution.[3] For some related compounds, heating to 65°C for 10 minutes has been shown to restore activity by getting the compound back into solution.[4]
Q4: What are the optimal storage conditions for stock solutions?
A4: To prevent degradation and variability, it is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3] For long-term stability, store solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[3] Tri-substituted s-triazine derivatives are generally stable at room temperature in solid form and can be stored long-term at 4–8 °C.[1] It is also good practice to protect solutions from light.[4]
Q5: What are the potential degradation pathways for s-triazine compounds?
A5: The biodegradation of s-triazine compounds typically proceeds through a series of hydrolytic reactions.[5] This involves the sequential cleavage of amino and alkylamino groups from the s-triazine ring, often converging to form cyanuric acid as a key intermediate.[5][6] This intermediate is then further metabolized into ammonia and carbon dioxide.[5][6]
Q6: Can this compound interfere with biological assay results?
A6: Yes, like many small molecules, there is a potential for assay interference. This can occur through direct chemical reactivity with assay reagents or biological molecules (e.g., proteins, reporter enzymes), leading to false-positive or false-negative results.[7] It is also possible for the compound to interfere with detection methods, such as fluorescence or absorbance readings. It is always recommended to run appropriate controls, including the compound in cell-free assay buffer, to check for interference.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Low or No Biological Activity | Compound Degradation: Stock solution may have degraded due to improper storage or excessive freeze-thaw cycles. | Prepare a fresh stock solution from solid material. Always aliquot stock solutions to minimize freeze-thaw cycles.[3] |
| Compound Precipitation: The compound may have precipitated out of the stock solution or the final assay medium. | Visually inspect the solution for precipitates. If present, gently warm and sonicate the stock solution before use.[3] Ensure the final concentration in the assay does not exceed the compound's solubility limit in the assay buffer. | |
| High Variability Between Replicates | Incomplete Dissolution: The compound was not fully dissolved in the stock solution, leading to inconsistent concentrations in aliquots. | Ensure the compound is completely dissolved when making the stock solution. Vortex the stock solution vigorously before making dilutions. |
| Adsorption to Plastics: The compound may be adsorbing to the surface of pipette tips or microplate wells. | Consider using low-adhesion microplates. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help. | |
| Inconsistent Results Across Experiments | Stock Solution Instability: Repeated freeze-thaw cycles can cause the compound to come out of solution or degrade.[4] | Prepare single-use aliquots of the stock solution immediately after preparation to ensure consistency between experiments.[3] |
| Evaporation: Solvent may have evaporated from the stock solution vial over time, leading to an inaccurate concentration. | Use tightly sealed vials and minimize the head-space above the solution by choosing an appropriately sized vial.[4] |
Data Summary Tables
Table 1: Solubility of s-Triazine Derivatives in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | High | [1][2] |
| 1,4-Dioxane | High | [1] |
| Methanol | Good | [1] |
| Ethanol | Moderate | [1] |
| Water | Poor | [1] |
| Hexane | Poor | [1] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Temperature | Duration | Recommendations | Reference |
| Room Temp | Short-term | Recommended for aqueous solutions (e.g., 1 mM) to avoid precipitation from freeze-thawing. | [4] |
| 4-8 °C | Long-term | Suitable for storing the solid (powder) form of the compound. | [1] |
| -20 °C | Up to 1 month | Suitable for aliquoted stock solutions in an organic solvent like DMSO. | [3] |
| -80 °C | Up to 6 months | Recommended for long-term storage of aliquoted stock solutions. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, place the vial in a 37°C water bath or an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[3] Visually confirm that no solid particles remain.
-
Aliquot: Dispense the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Store: Store the aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: General Protocol for a Cell-Based Assay
-
Cell Seeding: Plate cells in a suitable microplate at a density determined by previous optimization experiments to ensure they are in the exponential growth phase at the time of treatment.[8]
-
Compound Preparation: Thaw a single aliquot of the 10 mM stock solution. Prepare serial dilutions in the appropriate cell culture medium to create working solutions. Vortex each dilution step thoroughly.
-
Cell Treatment: Remove the plating medium from the cells and add the medium containing the desired final concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the cells for the desired treatment period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay Readout: Perform the assay to measure the biological endpoint (e.g., cell viability, reporter gene expression, protein levels).
-
Data Analysis: Normalize the data to the vehicle-treated controls and calculate relevant parameters such as IC₅₀ or EC₅₀ values.
Visualizations
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. gene-tools.com [gene-tools.com]
- 5. DSpace [kops.uni-konstanz.de]
- 6. Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Technical Support Center: Scaling Up 2-Amino-4-morpholino-s-triazine Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Amino-4-morpholino-s-triazine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound. The primary synthetic route involves a sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with ammonia and then morpholine. Strict temperature control is crucial for selective substitution.[1][2]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction: Insufficient reaction time or temperature for the second or third substitution. | - Ensure the second substitution with morpholine is conducted at room temperature (around 20-25°C) for an adequate duration. - For the final amination step, if applicable, the temperature may need to be elevated to 60-80°C.[2] - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the endpoint.[1] |
| Side reactions: Formation of di- or tri-substituted products with the same amine (e.g., 2,4-diamino-6-chloro-s-triazine or 2,4,6-triaminotriazine). This is often due to poor temperature control during the first substitution. | - Maintain a strict temperature of 0-5°C during the addition of the first amine (ammonia).[3][4] - Use a reliable cooling bath and monitor the internal reaction temperature closely. | |
| Hydrolysis of cyanuric chloride: Reaction with water, which can be present in solvents or reagents. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. | |
| Presence of Multiple Impurities in the Final Product | Cross-reactivity: The second nucleophile (morpholine) reacting before the first (ammonia) has completely reacted, or vice versa. | - Ensure a stepwise addition of the nucleophiles with strict temperature control for each step. - The order of addition is crucial; typically, the more reactive nucleophile is added first at a lower temperature. |
| Formation of undesired isomers or over-substituted products. | - Optimize the stoichiometry of the reactants. A slight excess of the amine may be necessary, but a large excess can promote over-substitution. - Control the rate of addition of the amines to prevent localized high concentrations. | |
| Difficulty in Product Purification | Similar polarity of product and byproducts: Co-elution during chromatographic purification. | - Develop a more selective HPLC method by screening different columns, mobile phases, and gradients.[5][6] - Consider alternative purification techniques such as crystallization. Optimizing the crystallization solvent system can significantly improve purity. |
| Product precipitation during workup: The product may be sparingly soluble in the workup solvents. | - Perform solubility studies to identify a suitable solvent system for extraction and washing. - Adjust the pH of the aqueous phase during workup to ensure the product is in its least soluble form for precipitation or most soluble form for extraction. | |
| Runaway Reaction (Exothermic Event) | Poor heat dissipation during scale-up: The surface area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[7][8] | - Implement a robust reactor cooling system (e.g., jacketed reactor with a high-performance thermofluid).[9] - For large-scale production, consider a semi-batch or continuous flow process to better manage the exotherm. - Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the reaction's thermal profile and determine the maximum heat release.[9] |
| Inconsistent Results Between Batches | Variability in raw material quality: Purity of cyanuric chloride, amines, and solvents. | - Establish strict quality control specifications for all incoming raw materials. - Use materials from a consistent and reliable supplier. |
| Poor mixing in the reactor: Inefficient mixing can lead to localized "hot spots" and concentration gradients, resulting in side reactions.[7] | - Ensure the agitator design and speed are appropriate for the reactor size and reaction mass viscosity. - For larger reactors, consider using baffles to improve mixing efficiency.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound?
A1: The most critical parameter is temperature. The sequential substitution of the chlorine atoms on cyanuric chloride is highly temperature-dependent. The first substitution with ammonia should be carried out at 0-5°C to ensure mono-substitution and prevent the formation of di- or tri-amino substituted byproducts. The second substitution with morpholine is typically conducted at room temperature.[2][3][4]
Q2: What are the primary safety concerns when working with cyanuric chloride and morpholine on a large scale?
A2:
-
Cyanuric Chloride: It is a corrosive and toxic solid that reacts violently with water. It is fatal if inhaled.[10][11] Handling should be done in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection, is mandatory.[10]
-
Morpholine: It is a flammable and corrosive liquid.[7][8][9][12] It can cause severe skin burns and eye damage.[12] Use in a well-ventilated area away from ignition sources is essential. Grounding and bonding of containers are necessary to prevent static discharge.[9]
Q3: What are the advantages of using microwave-assisted synthesis for this reaction?
A3: Microwave-assisted synthesis can offer significant advantages over conventional reflux methods, including higher yields (often 88-95% compared to 78-86%) and drastically reduced reaction times (15-30 minutes versus 12-24 hours).[2][3] This is due to rapid and uniform heating, which can enhance the rate of nucleophilic substitution and minimize side reactions.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] HPLC is particularly useful for quantitative analysis of the reaction mixture, allowing for the determination of the consumption of starting materials and the formation of intermediates and the final product.[13]
Q5: What are the recommended purification methods for industrial-scale production?
A5: For industrial-scale production, purification strategies that are scalable and cost-effective are preferred.
-
Crystallization: This is often the most economical method for large-scale purification. The key is to identify a suitable solvent or solvent mixture that provides good solubility of the product at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.
-
Preparative HPLC: While more expensive, preparative HPLC can be used for high-purity requirements. Method development on an analytical scale is crucial before scaling up to a preparative system.[5][6]
Q6: What are the key considerations when scaling up the reaction from lab to industrial scale?
A6:
-
Heat Management: The reaction is exothermic, and heat dissipation becomes a major challenge in large reactors due to the decreased surface area-to-volume ratio.[7][8] A thorough understanding of the reaction's thermal profile is necessary to design an adequate cooling system and prevent thermal runaway.[9][10]
-
Mixing: Efficient mixing is crucial to ensure homogeneity of temperature and reactant concentrations, which directly impacts yield and purity. The agitator design and speed must be optimized for the larger volume.[7]
-
Process Safety: A comprehensive hazard analysis should be conducted to identify and mitigate potential risks associated with handling large quantities of hazardous materials. This includes implementing appropriate containment strategies and emergency procedures.
Quantitative Data Summary
The following tables summarize typical reaction parameters and their impact on the synthesis of substituted s-triazines. The data is compiled from various sources and represents a general guide for optimization.
Table 1: Effect of Temperature on Sequential Substitution of Cyanuric Chloride
| Substitution Step | Nucleophile | Typical Temperature Range (°C) | Observations |
| First Chlorine | Ammonia | 0 - 5 | Higher temperatures can lead to the formation of 2,4-diamino-6-chloro-s-triazine.[1] |
| Second Chlorine | Morpholine | 20 - 40 | Lower temperatures result in a very slow reaction rate. Higher temperatures may promote side reactions.[2] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Tri-substituted Triazines
| Parameter | Conventional Reflux | Microwave-Assisted |
| Reaction Time | 12 - 24 hours | 15 - 30 minutes |
| Typical Yield | 78 - 86% | 88 - 95% |
| Energy Consumption | High | Low |
| Solvent Usage | High | Reduced |
| Source: Data compiled from studies on similar tri-substituted s-triazines.[2][3] |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative procedure based on the well-established methods for the sequential substitution of cyanuric chloride.
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Aqueous ammonia (28-30%)
-
Morpholine
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Synthesis of 2-Amino-4,6-dichloro-s-triazine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in anhydrous acetone at room temperature.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add aqueous ammonia (1 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, continue stirring at 0-5°C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove any precipitated ammonium chloride.
-
The filtrate containing 2-amino-4,6-dichloro-s-triazine is used directly in the next step.
Step 2: Synthesis of 2-Amino-4-morpholino-6-chloro-s-triazine
-
To the filtrate from Step 1, add a solution of sodium carbonate (1.1 equivalents) in water.
-
Slowly add morpholine (1 equivalent) dropwise at a temperature below 20°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the dichloro intermediate is consumed.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Synthesis
Caption: Step-by-step synthesis workflow.
Signaling Pathway for Scale-Up Considerations
Caption: Key considerations for process scale-up.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetrically Substituted s‐Triazine Phosphonates by One‐Step Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. scale-up-of-a-batch-reactor - LearnChemE [learncheme.com]
- 9. amarequip.com [amarequip.com]
- 10. process-technology-online.com [process-technology-online.com]
- 11. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 13. WO2023104580A1 - Process for treating triazine-containing wastewater - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-4-morpholino-s-triazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-morpholino-s-triazine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route for this compound involves a sequential nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process typically occurs in two steps:
-
Monosubstitution with Morpholine: Cyanuric chloride is reacted with one equivalent of morpholine at a low temperature (typically 0-5 °C) to selectively replace one chlorine atom, yielding the intermediate 2,4-dichloro-6-morpholino-1,3,5-triazine.
-
Amination: The resulting dichlorotriazine intermediate is then reacted with a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide) at an elevated temperature to replace one of the remaining chlorine atoms with an amino group, forming the desired product.
Q2: What are the most common impurities I might encounter in my final product?
Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
-
Unreacted Starting Materials:
-
Cyanuric Chloride
-
Morpholine
-
-
Incompletely Reacted Intermediates:
-
2,4-dichloro-6-morpholino-1,3,5-triazine
-
-
Over-reaction and Side-reaction Products:
-
2-Chloro-4,6-dimorpholino-s-triazine (from reaction with a second equivalent of morpholine)
-
2-Amino-4,6-dimorpholino-s-triazine (if the dimorpholino intermediate reacts with ammonia)
-
2,4-Diamino-6-morpholino-s-triazine (if the desired product reacts further with ammonia)
-
Hydroxy-s-triazine derivatives (from hydrolysis of chloro-s-triazine intermediates)
-
Q3: How can I detect and quantify these impurities?
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for assessing the purity of this compound and quantifying impurities.[1] A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid or formic acid) and UV detection is typically effective. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction in either step.- Formation of significant amounts of byproducts.- Loss of product during work-up and purification. | - Monitor the reaction progress by TLC or HPLC to ensure completion.- Carefully control reaction temperature and stoichiometry.- Optimize the purification method (e.g., recrystallization solvent, column chromatography conditions). |
| Presence of unreacted 2,4-dichloro-6-morpholino-1,3,5-triazine in the final product | - Insufficient reaction time or temperature during the amination step.- Inadequate amount of ammonia source. | - Increase the reaction time and/or temperature for the second step.- Use a larger excess of the ammonia source. |
| Significant amount of 2-Chloro-4,6-dimorpholino-s-triazine impurity | - Poor temperature control during the first step (reaction with morpholine). Temperatures above 5 °C can lead to disubstitution.- Incorrect stoichiometry (excess morpholine). | - Maintain a strict temperature of 0-5 °C during the addition of morpholine.- Use no more than one equivalent of morpholine. |
| Formation of hydroxy-s-triazine impurities | - Presence of water in the reaction mixture, especially at elevated temperatures.- Hydrolysis of the chloro-s-triazine intermediates during work-up. | - Use anhydrous solvents for the reaction.- Minimize the exposure of intermediates to water, especially when heating.- Perform aqueous work-up at low temperatures. |
| Product is difficult to purify | - Presence of multiple impurities with similar polarities to the product. | - Employ semi-preparative HPLC for purification if standard recrystallization or column chromatography is ineffective. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Step 1: Synthesis of 2,4-dichloro-6-morpholino-1,3,5-triazine
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable anhydrous solvent (e.g., acetone, THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of morpholine (1 equivalent) and a base (e.g., triethylamine, sodium carbonate; 1 equivalent) in the same solvent via the dropping funnel, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter off the salt byproduct.
-
The filtrate containing the intermediate can be used directly in the next step or concentrated under reduced pressure to isolate the crude intermediate.
Step 2: Synthesis of this compound
-
To the solution or isolated crude 2,4-dichloro-6-morpholino-1,3,5-triazine, add an excess of an aqueous ammonia solution (e.g., 25-30% ammonium hydroxide).
-
Heat the reaction mixture to 40-50 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: Benchmarking 2-Amino-4-morpholino-s-triazine Analogs Against the Field
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. A multitude of PI3K inhibitors have been developed, each with distinct selectivity profiles and therapeutic potential. This guide provides a comparative analysis of various classes of PI3K inhibitors, with a special focus on the performance of s-triazine-based compounds, exemplified by close structural analogs of 2-Amino-4-morpholino-s-triazine, for which public data is more readily available.
The PI3K Signaling Pathway: A Central Hub for Cell Regulation
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that governs a wide array of cellular functions. Activation of this pathway, often initiated by growth factors and cytokines, leads to the phosphorylation of downstream targets that regulate cell cycle progression, protein synthesis, and apoptosis. In many cancers, aberrant activation of this pathway, through mutations in PI3K itself or loss of the tumor suppressor PTEN, drives tumor growth and resistance to therapy.[1][]
Figure 1. Simplified PI3K/AKT/mTOR Signaling Pathway.
The s-Triazine Scaffold: A Privileged Structure in PI3K Inhibition
The s-triazine core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] In the context of PI3K inhibition, the morpholino-s-triazine scaffold has proven to be particularly effective. Structural studies have revealed that the morpholine moiety forms a crucial hydrogen bond with the hinge region of the PI3K enzyme, a key interaction for potent inhibition.[4][5][6]
While specific inhibitory data for this compound is not extensively available in the public domain, its structural analog, the dimorpholino-s-triazine derivative ZSTK474 , has been well-characterized as a potent pan-PI3K inhibitor.[7] Therefore, ZSTK474 will be used as a representative for the this compound class in the following comparisons.
Performance Comparison of PI3K Inhibitors
The landscape of PI3K inhibitors is diverse, broadly categorized into pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors. The choice of inhibitor is often guided by the specific genetic makeup of the cancer and the desired therapeutic window.
Data Presentation: In Vitro Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of representative PI3K inhibitors against different Class I PI3K isoforms and mTOR. Lower IC50 values indicate greater potency.
Table 1: Pan-PI3K Inhibitors
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) |
| ZSTK474 | 16 | 44 | 49 | 5 |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 |
Data sourced from multiple studies.[1][7][8]
Table 2: Isoform-Selective PI3K Inhibitors
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Selectivity |
| Alpelisib (BYL719) | 5 | 1156 | 290 | 250 | α-selective |
| Idelalisib (CAL-101) | 8600 | 4000 | 890 | 2.5 | δ-selective |
| GSK2636771 | >10000 | 11 | >10000 | >10000 | β-selective |
Data sourced from multiple studies.[9]
Table 3: Dual PI3K/mTOR Inhibitors
| Compound | PI3Kα (nM) | mTOR (nM) |
| Gedatolisib (PF-05212384) | 0.4 | 1.6 |
| Dactolisib (BEZ235) | 4 | 21 |
| Apitolisib (GDC-0980) | 27 | 17 |
Data sourced from multiple studies.[][9]
Experimental Protocols
The data presented above is typically generated through standardized in vitro assays. Below are outlines of the common experimental protocols used to assess the performance of PI3K inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
Figure 2. General workflow for an in vitro PI3K kinase inhibition assay.
Detailed Methodology:
-
Reagent Preparation: Purified recombinant PI3K isoforms (α, β, γ, δ) are used. A kinase buffer containing necessary salts and cofactors is prepared. ATP and the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), are prepared at appropriate concentrations.[10][11]
-
Incubation with Inhibitor: The PI3K enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound analog) for a defined period to allow for binding.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and PIP2. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection of Product: The amount of the product, phosphatidylinositol-3,4,5-trisphosphate (PIP3), is quantified. Common detection methods include:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.[10]
-
Homogeneous Time-Resolved Fluorescence (HTRF): Uses fluorescence resonance energy transfer to detect the phosphorylated product.
-
-
Data Analysis: The results are plotted as the percentage of inhibition versus the inhibitor concentration. The IC50 value is then calculated from the dose-response curve.
Cellular Proliferation Assay (MTT/XTT Assay)
This assay assesses the effect of a PI3K inhibitor on the proliferation and viability of cancer cell lines.
Figure 3. General workflow for a cell proliferation assay (MTT/XTT).
Detailed Methodology:
-
Cell Seeding: Cancer cell lines with known PI3K pathway status (e.g., with PIK3CA mutations or PTEN loss) are seeded into 96-well plates at a predetermined density.[12]
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the PI3K inhibitor.
-
Incubation: The plates are incubated for a period of 24 to 72 hours to allow the inhibitor to exert its effect on cell proliferation.
-
Addition of Tetrazolium Salt: A solution of a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), is added to each well.[3][13]
-
Formazan Formation: Metabolically active cells reduce the tetrazolium salt into a colored formazan product. The plates are incubated for a few hours to allow for the formation of these crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 450 and 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The concentration of the inhibitor that causes 50% growth inhibition (GI50) can be determined from the dose-response curve.
Conclusion
The s-triazine scaffold, particularly with morpholino substitutions, represents a potent class of PI3K inhibitors. As exemplified by ZSTK474, these compounds can exhibit pan-PI3K inhibitory activity at low nanomolar concentrations. When compared to other classes of PI3K inhibitors, the choice of a specific agent will depend on the desired selectivity profile. Isoform-selective inhibitors may offer a better therapeutic window by minimizing off-target effects, while dual PI3K/mTOR inhibitors can provide a more comprehensive blockade of the signaling pathway. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation and comparison of novel PI3K inhibitors like this compound and its derivatives. Further investigation into the specific inhibitory profile and cellular effects of this compound is warranted to fully understand its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 3. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. promega.de [promega.de]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Cytotoxicity of s-Triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The s-triazine (1,3,5-triazine) scaffold has emerged as a privileged structure in medicinal chemistry, with several derivatives demonstrating potent cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of various s-triazine derivatives, supported by quantitative experimental data. It also details the common experimental protocols used for cytotoxicity assessment and visualizes the key signaling pathways implicated in their mechanism of action.
Data Presentation: Comparative Cytotoxicity of s-Triazine Derivatives
The cytotoxic efficacy of s-triazine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth. The following tables summarize the IC50 values of representative s-triazine derivatives against various cancer cell lines, offering a clear comparison of their potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolyl-s-triazines | Compound with piperidine/morpholine and aniline moieties (7d) | U-87 MG (Glioblastoma) | 10.9 ± 4.1 | [1] |
| PANC-1 (Pancreatic) | 26.7 ± 8.3 | [1] | ||
| A549 (Lung) | 12.4 ± 6.4 | [1] | ||
| MCF-7 (Breast) | 8.3 ± 2.1 | [1] | ||
| Compound with piperidine/morpholine and two aniline moieties (7f) | U-87 MG (Glioblastoma) | Potent activity reported | [1] | |
| Chlorophenylamino-s-triazines | 2,4-dichloro, pyrrolidine substituted (4c) | C26 (Murine Colon Carcinoma) | 1.71 | [2] |
| MCF-7 (Human Breast Cancer) | 6.85 | [2] | ||
| 3,4-dichloro, pyrrolidine substituted (3c) | C26 (Murine Colon Carcinoma) | 3.05 | [2] | |
| MCF-7 (Human Breast Cancer) | 4.98 | [2] | ||
| Imamine-1,3,5-triazines | N2-allyl-6-chloro-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (4f) | MDA-MB-231 (Triple-negative breast) | 6.25 | [3] |
| 6-chloro-N2-cyclohexyl-N2-methyl-N4-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine (4k) | MDA-MB-231 (Triple-negative breast) | 8.18 | [3] | |
| Mono- and Bis(dimethylpyrazolyl)-s-triazines | N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine (4f) | HCT-116 (Colon) | 0.50 ± 0.080 | [4] |
| MCF-7 (Breast) | 4.53 ± 0.30 | [4] | ||
| HepG2 (Liver) | 3.01 ± 0.49 | [4] | ||
| N-(4-chlorophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (5c) | MCF-7 (Breast) | 2.29 ± 0.92 | [4] | |
| 4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-1,3,5-triazin-2-amine (5d) | HCT-116 (Colon) | 3.66 ± 0.96 | [4] | |
| HepG2 (Liver) | 5.42 ± 0.82 | [4] |
Experimental Protocols
The following section outlines a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of compounds.[5][6]
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
2. Compound Treatment:
-
Prepare a series of dilutions of the s-triazine derivatives in culture medium.
-
After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.[7]
3. MTT Addition and Incubation:
-
After the treatment period, remove the medium from each well.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[5][7]
4. Solubilization of Formazan:
-
Carefully remove the MTT solution.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[7]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[7]
-
A reference wavelength of >650 nm can be used to subtract background absorbance.[5]
6. Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways often targeted by cytotoxic s-triazine derivatives and a typical experimental workflow.
Experimental workflow for cytotoxicity assessment.
EGFR signaling pathway and s-triazine inhibition.
PI3K/AKT/mTOR pathway and s-triazine inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
Comparative Bioactivity Analysis of s-Triazine Derivatives Targeting the PI3K/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine, or s-triazine, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Derivatives of s-triazine have demonstrated a wide spectrum of activities, including anticancer, antiviral, and antimicrobial properties.[1][4] Notably, s-triazine derivatives bearing morpholine substituents have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.[1][3][5]
This guide provides a comparative analysis of the bioactivity of a representative morpholino-s-triazine derivative against other well-characterized PI3K/mTOR inhibitors, supported by experimental data and protocols.
Quantitative Bioactivity Comparison
The following table summarizes the in vitro inhibitory activities (IC50 values) of a potent dual PI3K/mTOR s-triazine inhibitor and other established PI3K pathway inhibitors. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (nM) | Compound Class |
| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | PI3K | 3.41 | s-triazine |
| mTOR | 8.45 | ||
| Buparlisib (BKM120) | PI3Kα | 52 | Pan-PI3K Inhibitor |
| PI3Kβ | 166 | ||
| PI3Kγ | 116 | ||
| PI3Kδ | 262 | ||
| Gedatolisib (PF-05212384) | PI3Kα | 0.4 | Dual PI3K/mTOR Inhibitor |
| PI3Kγ | 1.2 | ||
| mTOR | 1.6 | ||
| PI-103 | PI3Kα | 2 | Dual PI3K/mTOR Inhibitor |
| mTORC1 | 20 | ||
| mTORC2 | 83 |
Data for the s-triazine derivative is from a study on 1,3,5-triazine derivatives with morpholine moieties.[1] Data for Buparlisib, Gedatolisib, and PI-103 are from various preclinical studies.[6][7]
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the central role of PI3K and mTOR in cell signaling. Growth factor receptor activation leads to the activation of PI3K, which in turn activates AKT. AKT then modulates a variety of downstream targets, including the mTORC1 complex, to promote cell growth and survival. Dual inhibitors that target both PI3K and mTOR can provide a more comprehensive blockade of this critical cancer pathway.
References
- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds [mdpi.com]
- 2. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation [mdpi.com]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 6. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Morpholino-s-Triazines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine (s-triazine) scaffold is a privileged structure in medicinal chemistry, renowned for its versatility and broad range of biological activities. The incorporation of a morpholine moiety onto the s-triazine core has proven to be a particularly fruitful strategy in the development of potent therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of morpholino-s-triazine derivatives, focusing on their anticancer, kinase inhibitory, and antimicrobial properties. The information presented herein is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies provided for key assays.
Anticancer and Kinase Inhibitory Activity
Morpholino-s-triazine derivatives have emerged as a significant class of anticancer agents, frequently targeting the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival.[1]
PI3K/mTOR Inhibition
The substitution pattern on the s-triazine ring plays a critical role in the potency and selectivity of these compounds as PI3K/mTOR inhibitors. A notable example is a series of bis(morpholino-1,3,5-triazine) derivatives, from which compound 26 (PKI-587) was identified as a highly efficacious dual PI3K/mTOR inhibitor.[1] The structure-activity relationship in this series highlights the importance of a urea linkage and a substituted phenyl group for potent activity.
Another study reported a morpholino-s-triazine derivative, compound 3 , which exhibited potent dual inhibition of PI3K and mTOR with IC50 values of 3.41 nM and 8.45 nM, respectively.[2] This compound also demonstrated significant cytotoxic activity against various cancer cell lines.[2]
Caption: General workflow for in vitro anticancer screening of morpholino-s-triazines.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [2] Materials:
-
96-well microplate
-
Cancer cell lines
-
Complete cell culture medium
-
Morpholino-s-triazine compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the morpholino-s-triazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
PI3K/mTOR Kinase Inhibition Assay (HTRF - Homogeneous Time-Resolved Fluorescence)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against PI3K and mTOR kinases using HTRF technology.
Materials:
-
Recombinant human PI3K and mTOR enzymes
-
Kinase-specific substrate (e.g., biotinylated peptide or protein)
-
ATP
-
Kinase reaction buffer
-
HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin
-
HTRF-compatible microplate reader
-
Low-volume 384-well plates
-
Morpholino-s-triazine compounds
Procedure:
-
Compound Preparation: Prepare serial dilutions of the morpholino-s-triazine compounds in the appropriate buffer (e.g., kinase reaction buffer with DMSO).
-
Kinase Reaction:
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the enzymatic reaction and add the HTRF detection reagents (Europium cryptate-labeled antibody and XL665-labeled streptavidin) to the wells.
-
Incubation: Incubate the plate at room temperature for the detection reaction to occur (e.g., 60 minutes).
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm for the cryptate and 665 nm for XL665).
-
Data Analysis: The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated. The percentage of inhibition is determined relative to a control reaction without the inhibitor. IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Morpholino-s-triazine compounds
-
Sterile saline or PBS
-
McFarland turbidity standards (e.g., 0.5)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the morpholino-s-triazine compound and make serial two-fold dilutions in the wells of a 96-well microtiter plate using broth as the diluent.
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension. Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This is determined by visual inspection of the wells.
Conclusion
The morpholino-s-triazine scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that modifications to the substituents on the s-triazine ring significantly impact the biological activity. As potent inhibitors of the PI3K/mTOR pathway, these compounds hold great promise as anticancer agents. Furthermore, their demonstrated antimicrobial properties suggest their potential in combating infectious diseases. The experimental protocols provided in this guide offer a foundation for the continued exploration and optimization of morpholino-s-triazine derivatives in drug discovery.
References
A Comparative Analysis of S-Triazine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The s-triazine core, a six-membered heterocyclic ring with three nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of approved drugs for various diseases.[1][2] This guide provides a comparative analysis of the performance of different s-triazine analogs, supported by experimental data, to aid researchers in the design and development of novel therapeutics.
Anticancer Activity: Targeting Key Signaling Pathways
S-triazine derivatives have shown significant promise as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and survival.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Several studies have focused on designing s-triazine analogs as inhibitors of EGFR, a tyrosine kinase often overexpressed in various cancers.
Table 1: Comparative EGFR Inhibitory Activity of S-Triazine Analogs
| Compound | Target | IC50 (µM) | Cancer Cell Line(s) | Reference |
| Compound 8 | Wild-type EGFR | 25.9 | - | [1] |
| Mutant EGFR T790M/L858R | 6.5 | - | [1] | |
| Compound 9 | Wild-type EGFR | >100 | - | [1] |
| Mutant EGFR T790M/L858R | 30.7 | - | [1] | |
| Compound 11 | EGFR-TK | 96.4% inhibition at 10 µM | - | [1] |
| Compound 13 | EGFR-TK | 8.45 ± 0.65 | - | [1] |
| Compound 14 | EGFR-TK | 2.54 ± 0.22 | - | [1] |
| Compound 18 | EGFR | 0.061 | HCT116 | [1] |
| Erlotinib (Reference) | EGFR | - | - | [1] |
| Tamoxifen (Reference) | EGFR | 0.069 | - | [1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EGFR-TK: Epidermal Growth Factor Receptor Tyrosine Kinase.
The data clearly indicates that substitutions on the s-triazine core significantly influence EGFR inhibitory activity. For instance, compound 8 showed potent activity against both wild-type and mutant EGFR, while the removal of a fluorine group and inclusion of a para-hydroxy group in compound 9 led to a drastic reduction in potency.[1]
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is another critical target in cancer therapy. S-triazine derivatives have been developed as potent inhibitors of key kinases in this pathway.
Table 2: Comparative PI3K/mTOR Inhibitory Activity of S-Triazine Analogs
| Compound | Target | IC50 (nM) | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Gedatolisib | PI3K, mTOR | - | Metastatic breast cancer | - | [2] |
| Compound 47 | PI3K | 7.0 | A549, MCF-7, Hela | 0.20 ± 0.05, 1.25 ± 0.11, 1.03 ± 0.24 | [1] |
| mTOR | 48 | [1] | |||
| Bifunctional inhibitor 45 | MEK1 | 473 | A549, PANC-1 | - | [1] |
| PI3K | 172 | [1] |
mTOR: mammalian Target of Rapamycin. MEK1: Mitogen-activated protein kinase kinase 1.
Gedatolisib, an approved drug, highlights the clinical relevance of s-triazine-based PI3K/mTOR inhibitors.[2] Compound 47 demonstrates excellent dual inhibitory activity against PI3K and mTOR, coupled with potent cancer cell proliferation inhibition.[1]
References
Efficacy of Morpholino-s-Triazine Derivatives in Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of morpholino-s-triazine derivatives in various cell lines. While specific data for 2-Amino-4-morpholino-s-triazine is limited in publicly available research, this guide focuses on closely related and well-studied analogues, providing a valuable reference for understanding the potential of this chemical scaffold in oncology.
The s-triazine core is a versatile scaffold in medicinal chemistry, with several approved anti-cancer drugs, such as altretamine, gedatolisib, and enasidenib, highlighting its therapeutic potential.[1] Derivatives incorporating a morpholino group have shown significant cytotoxic activity against a range of cancer cell lines, often attributed to the inhibition of key signaling pathways involved in cell growth and proliferation.[1][2] This guide synthesizes available data to compare the performance of representative morpholino-s-triazine compounds and provides insights into their mechanisms of action.
Comparative Efficacy of Morpholino-s-Triazine Derivatives
The anti-proliferative activity of various morpholino-s-triazine derivatives has been evaluated in numerous cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for selected compounds, demonstrating their potency and selectivity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| Compound 3b (4-F-Ar, dimorpholino) | MCF7 | Breast Cancer | 6.19 | Paclitaxel (PTX) | 2.35 |
| Doxorubicin (DOX) | 10.52 | ||||
| 4-Bromophenylamino-s-triazine with mono-pyrazolyl and morpholino groups | MCF7 | Breast Cancer | 4.53 | - | - |
| HCT-116 | Colon Carcinoma | 0.50 | - | - | |
| HepG2 | Liver Carcinoma | 3.01 | - | - | |
| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | MDA-MB-231 | Breast Cancer | 15.83 | - | - |
| MCF-7 | Breast Cancer | 16.32 | - | - | |
| HeLa | Cervical Cancer | 2.21 | - | - | |
| HepG2 | Human Hepatocellular Carcinoma | 12.21 | - | - | |
| Compound 2c (3-Cl-phenylamino, pyrrolidine) | MCF7 | Breast Cancer | 4.14 | Paclitaxel (PTX) | - |
| C26 | Colon Carcinoma | 7.87 | - | - | |
| Compound 3c (3,4-diCl-phenylamino, pyrrolidine) | MCF7 | Breast Cancer | 4.98 | - | - |
| C26 | Colon Carcinoma | 3.05 | - | - | |
| Compound 4c (2,4-diCl-phenylamino, pyrrolidine) | MCF7 | Breast Cancer | 6.85 | - | - |
| C26 | Colon Carcinoma | 1.71 | Paclitaxel (PTX) | 2.30 |
Experimental Protocols
The evaluation of the anti-cancer efficacy of morpholino-s-triazine derivatives typically involves a series of standard in vitro assays.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the s-triazine compounds and a positive control (e.g., Paclitaxel, Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanism of Action
Morpholino-s-triazine derivatives have been shown to exert their anti-cancer effects by targeting key signaling pathways that are often dysregulated in cancer. The primary mechanism involves the inhibition of protein kinases, which are crucial for cell growth, survival, and proliferation.
PI3K/Akt/mTOR Pathway
A significant number of s-triazine derivatives, particularly those with morpholino substituents, are potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[1][3] This pathway is a central regulator of cell metabolism, growth, and survival.
Figure 1: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholino-s-triazine derivatives.
Epidermal Growth Factor Receptor (EGFR) Signaling
Certain s-triazine derivatives have also been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, leading to cell proliferation.
Experimental Workflow
The preclinical evaluation of novel morpholino-s-triazine derivatives follows a standardized workflow to determine their potential as anti-cancer agents.
References
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of 2-Amino-4-morpholino-s-triazine and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 2-Amino-4-morpholino-s-triazine, a representative of the aminomorpholino-s-triazine chemical scaffold. Due to the limited publicly available kinome-wide screening data for this specific molecule, this guide leverages experimental data from structurally similar s-triazine derivatives, particularly those with demonstrated activity against key cellular signaling pathways implicated in oncology. The primary focus of this comparison is on the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are frequent targets of s-triazine compounds.
Introduction to s-Triazine Derivatives as Kinase Inhibitors
The symmetrical triazine (s-triazine) core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents. In recent years, s-triazine derivatives have gained prominence as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for drug development.
Notably, s-triazine derivatives bearing morpholino substituents have demonstrated significant inhibitory activity against the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth and is frequently mutated or hyperactivated in human cancers. The morpholino group often plays a crucial role in binding to the kinase hinge region, a key interaction for potent inhibition.
Comparative Analysis of Kinase Inhibitory Activity
While a comprehensive kinome scan for this compound is not publicly available, the inhibitory activities of several closely related dimorpholino and aminomorpholino s-triazine derivatives provide strong inferential evidence of its likely target profile and cross-reactivity. The data presented below is a compilation from multiple studies on s-triazine-based kinase inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) of s-Triazine Derivatives and Reference Compounds against Key Kinases
| Compound/Alternative | Primary Target(s) | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Other Notable Targets (IC50) |
| ZSTK474 | Pan-PI3K | 16 | 44 | 5 | 49 | - | - |
| Gedatolisib (PF-05212384) | Dual PI3K/mTOR | 14.6 | 34.0 | 2.3 | 849.0 | 15.4 | - |
| Bimiralisib (PQR309) | Dual PI3K/mTOR | Ki = 1.3 | Ki = 5.2 | Ki = 4.2 | Ki = 4.5 | Ki = 5.3 | - |
| Compound 35 (Zhang et al.) | PI3Kδ/mTOR | 14.6 | 34.0 | 2.3 | 849.0 | 15.4 | - |
| Compound 47 (Zhu et al.) | Dual PI3K/mTOR | 7.0 | - | - | - | 48 | - |
| Compound 12 (Pathak et al.) | EGFR | - | - | - | - | - | EGFR (36.8 nM) |
Note: Data is compiled from multiple sources. Direct comparison between studies should be made with caution due to variations in experimental conditions.
The data strongly suggests that s-triazine derivatives substituted with one or two morpholino groups are potent inhibitors of Class I PI3K isoforms and mTOR. The selectivity profile across the PI3K isoforms varies depending on the other substituents on the triazine ring. For instance, Gedatolisib and Compound 35 show a preference for the PI3Kδ isoform. The dimorpholino substitution, as seen in ZSTK474, often leads to pan-PI3K inhibition. It is plausible that this compound would exhibit a similar, albeit potentially less potent, inhibitory profile against the PI3K/mTOR pathway compared to its bis-morpholino counterparts. The free amino group could influence the binding affinity and selectivity profile.
Furthermore, some s-triazine derivatives have been shown to inhibit other kinases, such as the Epidermal Growth Factor Receptor (EGFR), indicating potential for cross-reactivity with other kinase families[1].
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the biological context and experimental approaches for evaluating these compounds, the following diagrams are provided.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Caption: General Experimental Workflow for Kinase Inhibitor Profiling.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for commonly used kinase assays.
In Vitro Biochemical Kinase Assay (e.g., Kinase-Glo® Luminescent Kinase Assay)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR)
-
Kinase substrate (e.g., PIP2 for PI3K, purified protein for mTOR)
-
Kinase-Glo® Reagent (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test compound (e.g., this compound) serially diluted in DMSO
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase, substrate, and kinase buffer.
-
Add a small volume (e.g., 1 µL) of the serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® Reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cell-Based Kinase Activity Assay (e.g., Western Blot for Phosphorylated Substrates)
This method measures the inhibition of a kinase within a cellular context by detecting the phosphorylation status of its downstream substrates.
Materials:
-
Cancer cell line known to have an active PI3K/mTOR pathway (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total forms of a downstream substrate (e.g., phospho-Akt Ser473, total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 2-24 hours).
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Conclusion
Based on the analysis of structurally related compounds, this compound is predicted to exhibit inhibitory activity against the PI3K/mTOR signaling pathway. The presence of the morpholino group is a key determinant for this activity. Its cross-reactivity profile against a broader kinome remains to be fully elucidated through comprehensive screening. The experimental protocols provided herein offer a framework for researchers to conduct such comparative studies. For drug development professionals, the s-triazine scaffold, particularly with morpholino substitutions, represents a promising starting point for the design of potent and selective kinase inhibitors. Further structure-activity relationship (SAR) studies, including modifications of the 2-amino group, could lead to the development of next-generation inhibitors with improved potency and selectivity profiles.
References
Benchmarking a Novel s-Triazine Anticancer Agent Against Established Therapeutics
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a persistent search for novel compounds that offer improved efficacy and reduced toxicity. Within this search, derivatives of the s-triazine scaffold have emerged as a promising class of anticancer agents. This guide provides a comprehensive benchmark analysis of a representative 2-amino-4-morpholino-s-triazine derivative, Gedatolisib, against well-established anticancer drugs: Doxorubicin, Paclitaxel, and Tamoxifen.
Gedatolisib, a dimorpholino s-triazine, is a potent inhibitor of the PI3K/mTOR signaling pathway, a critical cascade frequently dysregulated in cancer.[1][2] This guide will objectively compare its performance based on available preclinical data, offering insights for researchers and drug development professionals.
In Vitro Efficacy: A Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency in vitro. The following tables summarize the IC50 values of Gedatolisib and standard anticancer drugs in the human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay method.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| Gedatolisib | MDA-MB-231 | Not explicitly found in searches | |
| MCF-7 | Not explicitly found in searches, but potent anti-proliferative effects noted.[3][4] | ||
| Doxorubicin | MDA-MB-231 | 0.69 - 1.0 | [5][6] |
| MCF-7 | 2.50 - 9.91 | [6][7] | |
| Paclitaxel | MDA-MB-231 | 0.3 | [2] |
| MCF-7 | 3.5 | [2] | |
| Tamoxifen | MDA-MB-231 | 18 - 21.8 | [8][9] |
| MCF-7 | 10.05 - 27 | [8][9][10] |
Note: The absence of specific IC50 values for Gedatolisib in these exact cell lines from the provided search results highlights a gap in publicly available, directly comparable data. However, studies report potent, nanomolar inhibition of PI3K/mTOR and growth inhibition in various breast cancer models.[3][4]
In Vivo Antitumor Activity: Xenograft Model Comparisons
Preclinical in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating a drug's therapeutic potential. The following table summarizes the reported in vivo efficacy of Gedatolisib and the comparator drugs in breast cancer xenograft models. Direct comparison is challenging due to variations in experimental design, including the specific cell line used, drug dosage, and treatment schedule.
Table 2: Summary of In Vivo Efficacy in Breast Cancer Xenograft Models
| Compound | Xenograft Model | Key Findings | Citation(s) |
| Gedatolisib | Breast Cancer PDX | Confirmed growth inhibitory effects.[3][4] | |
| Breast Cancer Models | Failed to prevent metastasis in specific preclinical settings.[11][12] | ||
| Doxorubicin | MDA-MB-231 | Combination with a TGFβ inhibitor was more effective in inhibiting tumor growth.[13][14] | |
| E0117 (murine) | 40% greater tumor growth inhibition with nanoparticle formulation compared to free drug.[15][16] | ||
| Paclitaxel | MCF-7 | Significantly inhibited breast tumor growth compared to control.[1][17] | |
| MDA-MB-231 | Tumor volume decreased significantly after treatment.[18] | ||
| Tamoxifen | MCF-7 | Monotherapy caused a retardation of estrogen-induced tumor progression.[19] Combined with other agents, it synergistically inhibited tumor growth.[20][21] |
Mechanistic Insights: Signaling Pathways and Molecular Targets
Understanding the mechanism of action is fundamental to drug development. Gedatolisib and the comparator drugs exert their anticancer effects through distinct signaling pathways.
Gedatolisib: As a dual PI3K/mTOR inhibitor, Gedatolisib blocks a central signaling pathway that promotes cell growth, proliferation, and survival.[1][2]
Doxorubicin: This anthracycline antibiotic primarily works by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, leading to DNA damage and apoptosis. It can also activate MAPK signaling pathways.[22]
Paclitaxel: A member of the taxane family, Paclitaxel stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][23]
Tamoxifen: As a selective estrogen receptor modulator (SERM), Tamoxifen competitively inhibits the estrogen receptor in breast tissue, blocking estrogen-stimulated growth of cancer cells.[24]
The following diagrams, generated using the DOT language, illustrate these key signaling pathways.
Caption: PI3K/mTOR signaling pathway inhibited by Gedatolisib.
Caption: Doxorubicin's multi-faceted mechanism of action.
Caption: Paclitaxel's mechanism via microtubule stabilization.
Caption: Tamoxifen's mechanism of estrogen receptor antagonism.
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, this section outlines the general methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Gedatolisib) and comparator drugs for a specified period (typically 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Caption: General workflow for an MTT cell viability assay.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can quantify changes in protein expression or post-translational modifications, such as phosphorylation.
-
Cell Lysis: Cells are treated with the drugs for a specified time, then harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest (e.g., phospho-AKT, total AKT).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.
-
Analysis: The intensity of the protein bands is quantified to determine the relative protein levels.
In Vivo Xenograft Tumor Model
This model is used to assess the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., 1-5 million cells) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment and control groups. The test compound and comparator drugs are administered according to a specific dosing schedule (e.g., daily, weekly) and route (e.g., oral, intravenous).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include animal survival and body weight.
Conclusion
This guide provides a comparative benchmark of the s-triazine derivative, Gedatolisib, against standard-of-care anticancer drugs. The available data suggests that Gedatolisib is a potent inhibitor of the PI3K/mTOR pathway with significant in vitro and in vivo antitumor activity. However, for a more definitive comparison, direct head-to-head studies under identical experimental conditions are necessary. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret future studies aimed at further elucidating the therapeutic potential of this compound derivatives in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails to prevent metastasis in preclinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails to prevent metastasis in preclinical settings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 15. Enhanced antitumor activity of doxorubicin in breast cancer through the use of poly(butylcyanoacrylate) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of antiprogestins and tamoxifen on growth inhibition of MCF-7 human breast cancer cells in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Combination of methylselenocysteine with tamoxifen inhibits MCF-7 breast cancer xenografts in nude mice through elevated apoptosis and reduced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Doxorubicin-induced MAPK activation in hepatocyte cultures is independent of oxidant damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Influence of oestradiol and tamoxifen on oestrogen receptors-alpha and -beta protein degradation and non-genomic signalling pathways in uterine and breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Amino-4-morpholino-s-triazine Derivatives: In Vivo vs. In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
The s-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer and other therapeutic activities. Among these, the 2-amino-4-morpholino-s-triazine core is a key pharmacophore found in several potent inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. This guide provides an objective comparison of the in vitro and in vivo efficacy of prominent this compound derivatives, supported by experimental data and detailed methodologies.
In Vitro Efficacy: A Potent Class of Kinase Inhibitors
The primary mechanism of action for many this compound derivatives is the inhibition of the PI3K/mTOR pathway. The in vitro efficacy of these compounds is typically assessed through enzymatic assays against purified kinases and cell-based assays measuring the inhibition of cancer cell proliferation.
Enzymatic Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of key this compound derivatives against various Class I PI3K isoforms and mTOR. Lower IC50 values indicate greater potency.
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) |
| ZSTK474 | 16 | 44 | 5 | 49 | - |
| Gedatolisib (PF-05212384) | 0.4[1][2] | 6[3] | 8[3] | 5.4[1] | 1.6[1][2] |
| Bimiralisib (PQR309) | 33[4] | 661[4] | 451[4] | 708[4] | 89[4] |
Note: IC50 values can vary between different studies due to variations in experimental conditions.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of these compounds have been evaluated across a wide range of human cancer cell lines. The table below presents the IC50 or GI50 (50% growth inhibition) values for selected cell lines.
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) |
| ZSTK474 | Mean of 39 cell lines | Various | 320 |
| Gedatolisib (PF-05212384) | MDA-MB-361 | Breast Cancer | 4.0[1] |
| PC3-MM2 | Prostate Cancer | 13.1[1] | |
| HCT-116 | Colon Cancer | <100 | |
| U87MG | Glioblastoma | <100 | |
| Bimiralisib (PQR309) | U87 | Glioblastoma | 7104[5] |
| U251 | Glioblastoma | 11986[5] | |
| Median of lymphoma lines | Lymphoma | 233[6] |
In Vivo Efficacy: Translating In Vitro Potency to Animal Models
The anti-tumor activity of this compound derivatives has been confirmed in various preclinical xenograft models, where human cancer cells are implanted into immunocompromised mice.
Xenograft Studies
The following table summarizes the key findings from in vivo studies for ZSTK474 and Gedatolisib.
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| ZSTK474 | A549, PC-3, WiDr | Lung, Prostate, Colon | Oral administration | Strong antitumor activity[7] |
| Gedatolisib (PF-05212384) | MDA-361, HCT-116, H1975, U87MG | Breast, Colon, Lung, Glioblastoma | Intravenous | Antitumor activity |
Signaling Pathway and Experimental Workflow
The primary target of the compared compounds is the PI3K/Akt/mTOR signaling pathway. Inhibition of PI3K and/or mTOR disrupts downstream signaling, leading to decreased cell proliferation and survival.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
The general workflow for evaluating the efficacy of these compounds involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for efficacy testing.
Experimental Protocols
In Vitro Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Cell culture medium
-
This compound compound (and other test articles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
In Vivo Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional, to aid tumor formation)
-
Test compound formulated for the appropriate route of administration (e.g., oral gavage, intravenous injection)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a suitable medium, optionally mixed with Matrigel, at a concentration of 1-10 million cells per 100-200 µL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily, twice weekly) and route.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring and Endpoint: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity. The study is typically terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed.
-
Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the anti-tumor efficacy.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of potent PI3K/mTOR inhibitors. The derivatives discussed in this guide, ZSTK474, Gedatolisib, and Bimiralisib, demonstrate significant in vitro and in vivo anti-cancer activity. While all three compounds target the PI3K pathway, they exhibit different isoform selectivity and potency, which may translate to differences in their therapeutic window and efficacy in specific cancer types. Gedatolisib, with its dual PI3K/mTOR inhibitory activity, shows particularly broad and potent effects in preclinical models. Further clinical investigation is ongoing for several of these compounds, which will ultimately determine their utility in cancer therapy. This guide provides a foundational understanding of the comparative efficacy of these important molecules for researchers in the field of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of s-Triazines
The s-triazine (1,3,5-triazine) core is a foundational scaffold in medicinal chemistry, materials science, and agrochemistry. Its derivatives exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The synthetic route chosen for the construction of the s-triazine ring significantly impacts the accessible substitution patterns, overall yield, and environmental footprint of the process. This guide provides a comparative overview of the most prevalent methods for s-triazine synthesis, offering experimental data and detailed protocols for researchers in drug discovery and development.
Comparison of Key Synthesis Methods
The selection of an appropriate synthetic strategy for a target s-triazine derivative is contingent on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following table summarizes the key quantitative parameters of the most common synthetic routes.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yields | Key Advantages | Key Limitations |
| From Cyanuric Chloride | Cyanuric chloride, Nucleophiles (amines, alcohols, thiols) | Base (e.g., K₂CO₃, NaHCO₃, DIPEA) | Sequential substitution at controlled temperatures (0 °C, rt, reflux) | 44-98%[1] | Highly versatile, allows for the synthesis of unsymmetrical triazines, readily available starting material. | Stepwise process can be lengthy, reactivity decreases with each substitution. |
| Cyclotrimerization of Nitriles | Nitriles | Lewis acids (e.g., Y(OTf)₃), Triflic acid/anhydride, SmI₂/amines | Varies with catalyst (e.g., 110 °C with Tf₂O/TfOH; rt to 150 °C with SmI₂/amines) | Moderate to good (up to 92% with SmI₂/amines)[2] | One-pot synthesis of symmetrical and unsymmetrical triazines. | Can require harsh conditions, control of regioselectivity in mixed cyclotrimerizations can be challenging. |
| Pinner Synthesis | Aryl or alkyl amidines, Phosgene | - | - | - | Direct synthesis of 2-hydroxy-4,6-diaryl-s-triazines. | Use of highly toxic phosgene, limited to specific substitution patterns. |
| From Alcohols and Amidines | Primary alcohols, Amidines | Alumina-supported Pt nanoparticle catalyst | High temperature | Good to excellent (up to 93%)[3] | Green and atom-economical, uses readily available starting materials. | Requires a specific catalyst, may not be suitable for all substrates. |
Experimental Protocols
Synthesis of a Di-substituted s-Triazine from Cyanuric Chloride
This protocol describes the sequential nucleophilic substitution of two chlorine atoms on the s-triazine ring.
Step 1: Monosubstitution
-
Dissolve cyanuric chloride (1 equivalent) in a suitable solvent (e.g., acetone, THF) and cool the solution to 0 °C in an ice bath.[4]
-
In a separate flask, dissolve the first nucleophile (e.g., a primary or secondary amine, 1 equivalent) and a base (e.g., K₂CO₃ or NaHCO₃, 1 equivalent) in the same solvent.[4]
-
Slowly add the nucleophile solution to the cyanuric chloride solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, the reaction mixture is typically poured into ice water to precipitate the monosubstituted product, which is then collected by filtration.[4]
Step 2: Disubstitution
-
Dissolve the monosubstituted s-triazine from Step 1 in a suitable solvent (e.g., THF, dioxane).
-
Add the second, different nucleophile (1 equivalent) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature for 12-24 hours.[5]
-
Monitor the reaction by TLC.
-
Work-up typically involves removal of the solvent under reduced pressure and purification of the product by column chromatography or recrystallization.
One-Pot Synthesis of an Unsymmetrically Substituted s-Triazine via Controlled Cross-Cyclotrimerization of Nitriles
This protocol allows for the synthesis of an s-triazine with two different substituents from two different nitriles.
-
Dissolve the first nitrile (1 equivalent) in a suitable solvent (e.g., toluene) and cool to a low temperature (e.g., 0 °C).[2]
-
Add triflic anhydride (Tf₂O) or triflic acid (TfOH) (1 equivalent) dropwise to the cooled nitrile solution to form the intermediate nitrilium salt.[2]
-
After stirring for a period at low temperature, add the second nitrile (2 equivalents) to the reaction mixture.[2]
-
Heat the reaction mixture to a higher temperature (e.g., 100 °C) and stir for 24 hours.[2]
-
Upon completion, the reaction is quenched with a basic aqueous solution (e.g., NaHCO₃) and the product is extracted with an organic solvent.[2]
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization.
Pinner Synthesis of 2-Hydroxy-4,6-diaryl-s-triazines
This classical method involves the reaction of an aryl amidine with phosgene. Caution: Phosgene is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
A solution of an aryl amidine is typically prepared in an inert solvent.
-
This solution is then treated with a solution of phosgene in the same or a compatible solvent.
-
The reaction leads to the formation of the 2-hydroxy-4,6-diaryl-s-triazine, which often precipitates from the reaction mixture and can be isolated by filtration.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies.
Green Chemistry Perspectives
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of s-triazine synthesis, several "green" approaches have emerged:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields for the nucleophilic substitution of cyanuric chloride.[5] For example, the final substitution step, which can take over 20 hours with conventional heating, can be completed in 12-15 minutes under microwave conditions.[5]
-
Ultrasonication: Sonochemistry has also been shown to accelerate s-triazine synthesis, often with high yields and in shorter reaction times compared to conventional methods.[6]
-
Catalytic Methods: The development of efficient catalytic systems, such as the platinum nanoparticle catalyst for the synthesis from alcohols and amidines, offers a more atom-economical route to s-triazines.[3]
-
One-Pot Procedures: One-pot syntheses, such as the controlled cross-cyclotrimerization of nitriles, reduce the need for intermediate purification steps, thereby minimizing solvent waste and improving overall efficiency.[7]
The choice of solvent also plays a crucial role in the environmental impact of a synthesis. Efforts are continually being made to replace hazardous solvents with greener alternatives.
Conclusion
The synthesis of s-triazines can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical approach starting from cyanuric chloride remains a workhorse in the field due to its versatility. However, methods such as nitrile cyclotrimerization and novel catalytic approaches are gaining prominence, particularly for the synthesis of specific substitution patterns and for their potential to offer more sustainable synthetic routes. For researchers and drug development professionals, a thorough understanding of these methods is essential for the efficient and effective development of novel s-triazine-based compounds. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the design and execution of s-triazine synthesis.
References
- 1. soc.chim.it [soc.chim.it]
- 2. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. | Semantic Scholar [semanticscholar.org]
- 3. Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of some novel triazine-tyrosine hybrids as potential agents for the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-Amino-4-morpholino-s-triazine: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before proceeding with any disposal protocol, it is imperative to handle 2-Amino-4-morpholino-s-triazine with the appropriate safety measures. Based on data for analogous compounds, researchers should adhere to the following personal protective equipment (PPE) and handling guidelines.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety goggles with side-shields), and face protection. |
| Ventilation | Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[1] |
| Handling Practices | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[1][2] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[2][3] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound, in solid or solution form, is to engage a licensed professional waste disposal service. This ensures compliance with all local, state, and federal regulations.
Experimental Protocol for Laboratory-Scale Waste Collection:
-
Segregation: Isolate waste containing this compound from other waste streams to prevent unintended chemical reactions.
-
Containerization: Place the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, "this compound," and any known hazard symbols. Use containers that are chemically resistant and will not leak.
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[1][3] For liquid spills, absorb with an inert material and place in a sealed container.
-
Documentation: Maintain a log of the waste generated, including the approximate quantity and date of generation.
-
Professional Disposal: The primary and mandatory step for final disposal is to "Dispose of contents/container to an approved waste disposal plant."[1][2][3] Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Disclaimer: The disposal procedures outlined above are based on general safety protocols for s-triazine compounds due to the absence of a specific Safety Data Sheet for this compound. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with all applicable regulations. This information is intended to supplement, not replace, the expertise of trained safety professionals.
References
Personal protective equipment for handling 2-Amino-4-morpholino-s-triazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-4-morpholino-s-triazine. The following procedures and recommendations are based on established safety protocols for triazine-based compounds and are intended to ensure the safe handling and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Component | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes, dust, and eye irritation.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | Prevents skin contact and absorption.[1][2] |
| Body Protection | Long-sleeved laboratory coat. | Minimizes skin exposure to spills.[3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher). | Required when handling powders or generating dust/aerosols to prevent inhalation.[3][4] |
Safe Handling Procedures
Adherence to proper operational protocols is critical to maintaining a safe laboratory environment.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2] Avoid eating, drinking, or smoking in areas where the chemical is handled.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Ensure appropriate PPE is worn during cleanup.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture and crush rinsed containers to prevent reuse.
-
Disposal Method: Dispose of the chemical waste and contaminated materials through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.[5]
Diagram: Personal Protective Equipment Workflow
Caption: Workflow for donning and doffing PPE for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
